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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Ethyl 4,7-dimethyl-1-oxaspirooctane-2-carboxylate: Structure, Synthesis, and Applications

Comprehensive Technical Guide on Ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate: Structure, Synthesis, and Applications Executive Summary Ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate is a highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on Ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate: Structure, Synthesis, and Applications

Executive Summary

Ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate is a highly functionalized spiro-epoxide, specifically classified as a glycidic ester. Featuring an oxirane ring fused to a substituted cyclohexane system at a single spiro carbon, this compound serves as a critical intermediate in advanced organic synthesis. This technical guide provides a rigorous examination of its structural chemistry, synthetic methodologies—primarily the Darzens condensation—and its downstream applications in drug discovery and material science.

Structural Chemistry & Molecular Properties

The molecular architecture of ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate is defined by its bicyclic spiro system:

  • 1-oxaspiro[1]octane core : Comprises a three-membered oxirane ring (positions 1-3, with oxygen at position 1) and a six-membered cyclohexane ring (positions 3-8), sharing the C3 spiro carbon.

  • Substituents : An ethyl ester group (-COOCH2CH3) is located at the C2 position of the oxirane ring. Two methyl groups are positioned at C4 and C7 of the cyclohexane ring.

  • Stereochemical Complexity : The molecule possesses multiple stereocenters (C2, C3, C4, and C7), leading to a complex mixture of diastereomers unless synthesized via stereoselective pathways. X-ray crystallography and 2D-NMR are typically required to definitively assign the relative stereochemistry of the spiro junction and the cyclohexane substituents[2].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Formula C12H20O3
Molecular Weight 212.29 g/mol
CAS Registry Number 1561041-62-0
Structural Class Spiro-Glycidic Ester
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Oxirane O, Ester Carbonyl O, Ester Ether O)
Rotatable Bonds 3

Synthetic Methodologies

The most robust and scalable method for synthesizing ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate is the Darzens Condensation [3]. This reaction couples 2,5-dimethylcyclohexanone with ethyl chloroacetate in the presence of a strong base. Alternatively, transition-metal catalyzed [2+1] cycloadditions using ethyl diazoacetate and precursor ketones can yield similar spirocyclic cores, though the Darzens route remains the industrial standard due to reagent accessibility and predictable scalability[4][5].

Experimental Protocol: Darzens Condensation Workflow

This protocol is designed as a self-validating system; the visual shift in the reaction mixture and the precipitation of sodium chloride serve as internal checkpoints for reaction progress.

  • Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve 2,5-dimethylcyclohexanone (1.0 eq) and ethyl chloroacetate (1.2 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Base Addition : Cool the mixture to -10°C using an ice-salt bath. Slowly add a solution of sodium ethoxide (NaOEt, 1.2 eq) in absolute ethanol dropwise over 30 minutes.

    • Causality: Strict temperature control is critical here; it prevents the self-condensation of the ester and minimizes the formation of undesired aldol byproducts[3].

  • Enolate Formation & Addition : Maintain the reaction at 0°C for 2 hours. The base deprotonates the α-carbon of the ethyl chloroacetate, forming a resonance-stabilized enolate that undergoes nucleophilic addition to the carbonyl carbon of 2,5-dimethylcyclohexanone[5].

  • Ring Closure : Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. The intermediate alkoxide undergoes an intramolecular S_N2 attack on the chlorine-bearing carbon, displacing the chloride ion and closing the oxirane ring.

    • Validation: The formation of a fine white precipitate (NaCl) confirms the successful ring closure[3].

  • Workup : Quench the reaction with cold distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude product via silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the diastereomeric mixture of ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate.

G A 2,5-Dimethylcyclohexanone + Ethyl Chloroacetate B Base Addition (NaOEt) Cool to -10°C A->B C Enolate Formation & Aldol-type Addition B->C D Intramolecular SN2 (Oxirane Ring Closure) C->D E Ethyl 4,7-dimethyl-1-oxaspiro [2.5]octane-2-carboxylate D->E

Step-by-step synthetic workflow of the Darzens condensation yielding the spiro-glycidic ester.

Mechanistic Pathways & Reactivity

The reactivity of ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate is governed by the inherent ring strain of the spiro-oxirane system and the electrophilicity of the ester group.

  • Saponification and Decarboxylation : The classic transformation of glycidic esters involves hydrolysis (saponification) of the ethyl ester to form a sodium glycidate salt. Subsequent acidification yields the free glycidic acid, which is thermally unstable. Upon heating, it undergoes decarboxylation, triggering an epoxide ring-opening rearrangement to form a homologated aldehyde[5][6]. For 2,5-dimethylcyclohexanone, this sequence effectively adds one carbon atom to the ring system, yielding a substituted formylcyclohexane derivative.

  • Aminolysis : The ester group can be directly converted into a carboxamide (e.g., 1-oxaspiro[1]octane-2-carboxamide analogs) via treatment with ammonia or primary amines under elevated pressure, or via peptide coupling agents after hydrolysis[4].

  • Nucleophilic Epoxide Opening : Under acidic conditions, the oxirane oxygen is protonated, activating the highly substituted spiro carbon (C3) or the C2 carbon for nucleophilic attack (e.g., by alcohols or amines), leading to β-hydroxy esters or amides[2].

G Start Ethyl 4,7-dimethyl-1-oxaspiro [2.5]octane-2-carboxylate Sapon Saponification (NaOH/EtOH) Start->Sapon Amidation Aminolysis (NH3) Start->Amidation GlyAcid Sodium Glycidate Salt Sapon->GlyAcid Acid Acidification (HCl) GlyAcid->Acid Decarb Decarboxylation (-CO2, Heat) Acid->Decarb Aldehyde Homologated Aldehyde Decarb->Aldehyde Carboxamide Spiro-Carboxamide Derivative Amidation->Carboxamide

Divergent reactivity pathways of the spiro-glycidic ester leading to aldehydes or carboxamides.

Analytical Characterization

Confirming the structure of ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate requires a multi-modal analytical approach:

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR reveals distinct deshielded protons on the oxirane ring (typically δ 3.2–3.5 ppm for the C2 proton adjacent to the ester). The ^13C NMR spectrum is critical for identifying the quaternary spiro carbon (C3), which typically resonates between δ 60–70 ppm, distinct from standard aliphatic carbons[2].

  • Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) will show a prominent [M+H]+ peak at m/z 213.1 and an [M+Na]+ adduct at m/z 235.1.

Applications in Drug Discovery & Material Science

Spirocyclic compounds are highly prized in modern drug discovery because they provide three-dimensional structural complexity, which often translates to improved target binding affinity and favorable pharmacokinetic profiles compared to flat, aromatic rings. The 1-oxaspiro[1]octane scaffold acts as a rigid, conformationally restricted pharmacophore. By utilizing ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate as a building block, medicinal chemists can access diverse libraries of spiro-carboxamides and β-amino alcohols, which are frequently investigated as enzyme inhibitors and central nervous system (CNS) active agents[2][4].

References

  • Benchchem . 1-Oxaspiro[1]octane-2-carboxamide. Retrieved from 2

  • Benchchem . 1-Oxaspiro[1]octane-2-carboxamide (Synthesis & Amidation). Retrieved from4

  • Master Organic Chemistry . Darzens Condensation. Retrieved from 3

  • ResearchGate . The Darzens Glycidic Ester Condensation (Terry Rosen, 1991). Retrieved from 6

  • Wikipedia . Darzens reaction. Retrieved from 5

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Stability of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Introduction Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a unique small molecule featuring a spirocyclic system that incorporates both an epoxide and an ethyl ester functional group. Such molecules are of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a unique small molecule featuring a spirocyclic system that incorporates both an epoxide and an ethyl ester functional group. Such molecules are of significant interest in drug discovery and development due to their potential for novel pharmacological activities. However, the inherent reactivity of the epoxide and the hydrolytic susceptibility of the ester present significant challenges to the molecule's stability. A thorough understanding of its in vitro stability is paramount for any progression in its development as a potential therapeutic agent. This guide provides a comprehensive framework for assessing the in vitro stability of this compound, detailing the underlying scientific principles, robust experimental protocols, and data interpretation strategies.

Physicochemical Properties and Predicted Stability Profile

The structure of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate suggests two primary points of metabolic and chemical vulnerability:

  • The Ethyl Ester: Esters are susceptible to hydrolysis, a reaction catalyzed by esterase enzymes present in various biological matrices, most notably plasma and liver microsomes. This cleavage would result in the formation of the corresponding carboxylic acid and ethanol.

  • The Epoxide Ring: Epoxides are electrophilic and can undergo ring-opening reactions.[1][2] This can be catalyzed by acidic or basic conditions or mediated by enzymes such as epoxide hydrolases, which are present in liver microsomes.[3][4]

Therefore, a comprehensive in vitro stability assessment must investigate both hydrolytic and metabolic degradation pathways.

In Vitro Stability Assessment: A Multi-faceted Approach

To construct a complete stability profile, a series of in vitro assays are recommended. These assays simulate the physiological environments the compound would encounter, providing critical data on its likely fate.

Plasma Stability

The assessment of a compound's stability in plasma is a critical early step in drug discovery.[5] Plasma contains various esterases that can rapidly hydrolyze ester-containing compounds.[6]

Objective: To determine the rate of hydrolytic degradation of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate in plasma from different species (e.g., human, rat, mouse).

Causality behind Experimental Choices: Utilizing plasma from multiple species is crucial as the type and activity of plasma esterases can vary significantly, impacting interspecies pharmacokinetic predictions.[7]

Experimental Protocols

Protocol 1: Plasma Stability Assay

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (human, rat, mouse), stored at -80°C

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile containing an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw the pooled plasma on ice. Prepare a working solution of the test compound by diluting the stock solution in PBS to a final concentration of 1 µM.[8]

  • Incubation: In a 96-well plate, add the test compound working solution to pre-warmed plasma.[7] The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.

  • Time Points: Incubate the plate at 37°C with gentle shaking.[5][7] At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[7]

  • Quenching: Immediately add the aliquot to a well containing cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate plasma proteins.[5]

  • Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[5]

Metabolic Stability in Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, including cytochrome P450s and epoxide hydrolases.[9][10] This assay is a cornerstone for predicting hepatic clearance.[9][11]

Objective: To evaluate the metabolic stability of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate in the presence of liver microsomes and to determine its intrinsic clearance.

Causality behind Experimental Choices: The inclusion of the cofactor NADPH is essential for the activity of cytochrome P450 enzymes, which can also contribute to the metabolism of the compound.[9][12] Running parallel incubations with and without NADPH can help to distinguish between CYP-mediated and other metabolic pathways (e.g., hydrolysis by microsomal esterases or epoxide hydrolases).

Protocol 2: Liver Microsomal Stability Assay

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse), stored at -80°C

  • Phosphate buffer, pH 7.4

  • NADPH regenerating system

  • Acetonitrile containing an internal standard

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing microsomes in phosphate buffer.[13]

  • Pre-incubation: Pre-warm the reaction mixture at 37°C for a short period.

  • Initiation: Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.[14]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture.[14]

  • Quenching: Stop the reaction by adding the aliquots to cold acetonitrile with an internal standard.[9]

  • Sample Preparation: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[9]

Chemical Stability (pH and Buffer Stability)

Forced degradation studies are a regulatory requirement and provide valuable insights into the intrinsic chemical stability of a molecule.[15][16] These studies expose the compound to more extreme conditions to identify potential degradation pathways.[17][18]

Objective: To assess the hydrolytic stability of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate under various pH conditions (acidic, neutral, and basic).

Causality behind Experimental Choices: Testing at different pH values is crucial as both the ester and epoxide moieties can undergo acid- or base-catalyzed hydrolysis. This information is vital for formulation development and for understanding potential degradation in different physiological compartments (e.g., the stomach).

Protocol 3: pH Stability Assay

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Hydrochloric acid (e.g., 0.1 N)

  • Phosphate buffered saline (PBS), pH 7.4

  • Sodium hydroxide (e.g., 0.1 N)

  • Acetonitrile

  • HPLC vials

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation: Prepare solutions of the test compound in the different pH buffers (acidic, neutral, basic) at a known concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or an elevated temperature to accelerate degradation).

  • Time Points: At specified time points, take samples for analysis.

  • Analysis: Directly analyze the samples by HPLC-UV or LC-MS/MS to measure the decrease in the parent compound concentration and the formation of any degradation products.

Data Presentation and Interpretation

Quantitative data from these stability studies should be presented clearly for easy interpretation.

Table 1: In Vitro Stability Data Summary for Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
AssaySpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)% Remaining at 120 min
Plasma Stability HumanDataN/AData
RatDataN/AData
MouseDataN/AData
Microsomal Stability HumanDataDataData
RatDataDataData
MouseDataDataData
pH Stability pH 1.2DataN/AData
pH 7.4DataN/AData
pH 9.0DataN/AData

Data to be filled from experimental results.

The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time. A shorter half-life indicates lower stability.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_plasma Plasma Stability Assay cluster_microsomes Microsomal Stability Assay cluster_ph pH Stability Assay p_start Test Compound + Plasma p_incubate Incubate at 37°C p_start->p_incubate p_sample Sample at Time Points p_incubate->p_sample p_quench Quench with ACN p_sample->p_quench p_analyze LC-MS/MS Analysis p_quench->p_analyze m_start Test Compound + Microsomes + NADPH m_incubate Incubate at 37°C m_start->m_incubate m_sample Sample at Time Points m_incubate->m_sample m_quench Quench with ACN m_sample->m_quench m_analyze LC-MS/MS Analysis m_quench->m_analyze ph_start Test Compound in Buffers (Acidic, Neutral, Basic) ph_incubate Incubate at 37°C ph_start->ph_incubate ph_sample Sample at Time Points ph_incubate->ph_sample ph_analyze HPLC/LC-MS Analysis ph_sample->ph_analyze

Caption: General workflow for in vitro stability assays.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis parent Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate Ester Epoxide ester_hydrolysis Carboxylic Acid + Ethanol parent:f0->ester_hydrolysis Esterases (Plasma, Microsomes) or pH epoxide_hydrolysis Diol Product parent:f1->epoxide_hydrolysis Epoxide Hydrolases (Microsomes) or pH

Caption: Predicted degradation pathways for the test compound.

Conclusion

The in vitro stability of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a critical determinant of its potential as a drug candidate. The multi-assay approach outlined in this guide, encompassing plasma, microsomal, and pH stability studies, provides a robust framework for a comprehensive evaluation. The data generated will be instrumental in guiding lead optimization efforts, informing formulation strategies, and ultimately, in predicting the in vivo pharmacokinetic behavior of this novel chemical entity.

References

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Abstract This document provides a detailed protocol for the synthesis of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, a valuable spirocyclic glycidic ester. The synthesis is achieved via the Darzens condensati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, a valuable spirocyclic glycidic ester. The synthesis is achieved via the Darzens condensation, a classic yet powerful method for the formation of α,β-epoxy esters. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth procedural details, mechanistic insights, and characterization guidelines.

Introduction and Scientific Context

Spiro-epoxides are a class of strained heterocyclic compounds that serve as versatile synthetic intermediates. The unique three-dimensional structure and inherent ring strain of the oxirane ring make them susceptible to nucleophilic ring-opening, providing a gateway to a variety of functionalized cyclic scaffolds. Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, the target of this protocol, incorporates a substituted cyclohexane ring, a spirocyclic center, and a reactive glycidic ester moiety, making it a promising building block for the synthesis of complex molecules, including natural products and pharmacologically active agents.

The chosen synthetic strategy is the Darzens glycidic ester condensation . This reaction involves the base-mediated condensation of a ketone with an α-halo ester to directly form an α,β-epoxy ester (also known as a glycidic ester).[1][2][3] The Darzens reaction is particularly well-suited for this transformation as it efficiently constructs both the C-C bond and the epoxide ring in a single synthetic operation from readily available starting materials: 3,6-dimethylcyclohexanone and ethyl chloroacetate.[2][4]

Reaction Mechanism: The Darzens Condensation

The Darzens condensation proceeds through a well-established three-step mechanism.[2][4] Understanding this pathway is crucial for optimizing reaction conditions and predicting potential stereochemical outcomes.[5]

  • Enolate Formation: A strong base abstracts a proton from the α-carbon of the ethyl chloroacetate. This carbon is acidic due to the inductive effect of the adjacent chlorine atom and the resonance-stabilizing effect of the ester carbonyl group. This step generates a resonance-stabilized enolate.

  • Nucleophilic Addition: The carbon-nucleophilic enolate attacks the electrophilic carbonyl carbon of 3,6-dimethylcyclohexanone. This step is analogous to an aldol addition and forms a new carbon-carbon bond, resulting in a chlorohydrin alkoxide intermediate.

  • Intramolecular SN2 Cyclization: The newly formed alkoxide performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom. This SN2 displacement of the chloride ion forms the three-membered oxirane ring, yielding the final spirocyclic glycidic ester.

The following diagram illustrates this mechanistic pathway.

Darzens_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Intramolecular SN2 Cyclization reagents1 Ethyl Chloroacetate + Base (NaOEt) enolate Enolate Intermediate reagents1->enolate Deprotonation ketone 3,6-Dimethylcyclohexanone intermediate Chlorohydrin Alkoxide product Target Spiro-Epoxide intermediate->product Ring Closure (Cl- displaced)

Caption: The mechanistic pathway of the Darzens condensation.

Detailed Experimental Protocol

This protocol is based on established procedures for the Darzens condensation of cyclic ketones.[3][5]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.Notes
3,6-DimethylcyclohexanoneC₈H₁₄O126.202.52 g20.01.0Mixture of cis/trans isomers is acceptable.
Ethyl ChloroacetateC₄H₇ClO₂122.553.06 g (2.56 mL)25.01.25Lachrymator, handle in a fume hood.
Sodium EthoxideC₂H₅ONa68.051.70 g25.01.25Moisture-sensitive, handle under inert gas.
Anhydrous EthanolC₂H₅OH46.0750 mL--Use a freshly opened bottle or dried solvent.
Diethyl Ether(C₂H₅)₂O74.12150 mL--For extraction.
Saturated NH₄Cl (aq)NH₄Cl-50 mL--For quenching.
Brine (Saturated NaCl)NaCl-50 mL--For washing.
Anhydrous MgSO₄MgSO₄120.37~5 g--For drying.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation or flash chromatography setup

Experimental Workflow Diagram

Synthesis_Workflow A Setup & Inert Atmosphere (Flask, Condenser, N2) B Prepare Base Solution (NaOEt in Anhydrous EtOH) A->B 1. C Cool to 0°C (Ice-water bath) B->C 2. D Slow Addition of Reactants (Ketone + Chloroacetate in EtOH) C->D 3. E Reaction (Stir at 0°C to RT) D->E 4. F Quench Reaction (Add sat. aq. NH4Cl) E->F 5. G Solvent Removal (Rotary Evaporation) F->G 6. H Aqueous Work-up (Extraction with Diethyl Ether) G->H 7. I Wash & Dry (Wash with Brine, Dry with MgSO4) H->I 8. J Purification (Vacuum Distillation or Chromatography) I->J 9. K Characterization (NMR, IR, MS) J->K 10.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried. Purge the system with an inert gas (N₂ or Ar).

  • Base Preparation: Under an inert atmosphere, carefully add sodium ethoxide (1.70 g, 25.0 mmol) to anhydrous ethanol (30 mL) in the reaction flask. Stir until the base is fully dissolved.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reactant Addition: In a separate beaker, dissolve 3,6-dimethylcyclohexanone (2.52 g, 20.0 mmol) and ethyl chloroacetate (3.06 g, 25.0 mmol) in anhydrous ethanol (20 mL). Transfer this solution to the dropping funnel.

  • Add the ketone/ester solution dropwise to the stirred, cooled base solution over approximately 30-45 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for another 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them once with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude glycidic ester is often an oil. Purify the product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).[6]

Safety Precautions

  • Ethyl chloroacetate is a lachrymator and is toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere and prevent contact with skin and eyes.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.

Characterization and Expected Results

The product, Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, is expected to be a colorless oil. The presence of two chiral centers in the ketone and the formation of a new one during the reaction will result in a mixture of diastereomers.

Expected Yield: 60-75%

Spectroscopic Data (Predicted): Based on the structure and data for similar compounds like ethyl 1-oxaspiro[2.5]octane-2-carboxylate.[7]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.20 (q, 2H, -OCH₂CH₃)

    • δ 3.40 (s, 1H, epoxide C-H)

    • δ 2.0-1.0 (m, 8H, cyclohexane ring protons)

    • δ 1.30 (t, 3H, -OCH₂CH₃)

    • δ 0.95 (d, 6H, two -CH₃ groups on the ring)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 168.0 (C=O, ester)

    • δ 62.0 (spiro carbon)

    • δ 61.5 (-OCH₂CH₃)

    • δ 58.5 (epoxide CH)

    • δ 35-25 (cyclohexane carbons)

    • δ 21.0 (ring methyl carbons)

    • δ 14.2 (-OCH₂CH₃)

  • IR (neat, cm⁻¹):

    • 2950-2850 (C-H stretch)

    • 1745 (C=O stretch, ester)

    • 1250 (C-O stretch, epoxide)

    • 850 (C-O stretch, epoxide)

  • Mass Spectrometry (EI):

    • Expected M⁺ peak at m/z = 212.29 (for C₁₂H₂₀O₃)

References

  • Shinohara, Y., Ohba, Y., Takagi, R., Kojima, S., & Ohkata, K. (2001). Stereoselectivity in the Darzens Condensation of Substituted Cyclohexanones with (-)-8-Phenylmenthyl α-Chloroacetate. HETEROCYCLES, 55(1), 9. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95588, Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. Retrieved from [Link].

  • Organic Chemistry Portal. Darzens Reaction. Retrieved from [Link].

  • Wikipedia. Darzens reaction. Retrieved from [Link].

  • Master Organic Chemistry. Darzens Condensation. Retrieved from [Link].

  • Newman, M. S., & Magerlein, B. J. (1949).
  • Organic Syntheses. (1932). Ethyl Phenylglycidate. Org. Synth., 12, 26. [Link].

  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The Darzens reaction: a versatile and practical tool for the synthesis of epoxides.
  • Organic Syntheses. Oxiranecarboxylic acid, ethyl ester, (R)-. Retrieved from [Link].

Sources

Application

Comprehensive Application Note: Synthesis of Ethyl 4,7-dimethyl-1-oxaspirooctane-2-carboxylate via Darzens Condensation

Comprehensive Application Note: Synthesis of Ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate via Darzens Condensation Executive Summary Spiro-epoxides, particularly oxaspiro[1]octane derivatives, serve as highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Synthesis of Ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate via Darzens Condensation

Executive Summary

Spiro-epoxides, particularly oxaspiro[1]octane derivatives, serve as highly valuable, rigid structural motifs in modern drug discovery. They are frequently utilized as reactive intermediates for the synthesis of complex carboxamides, amino alcohols, and heterocyclic scaffolds. This application note details the optimized synthesis of Ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate (CAS: 1561041-62-0)[2] via the Darzens condensation. By reacting 2,5-dimethylcyclohexanone with ethyl chloroacetate under strictly controlled basic conditions, researchers can efficiently construct the strained spiro-epoxide architecture.

This guide bridges theoretical mechanistic causality with field-proven experimental protocols, ensuring high-fidelity reproducibility for scale-up and library generation.

Mechanistic Insights: The Causality of the Darzens Reaction

The Darzens condensation is a classical, self-validating two-step, base-catalyzed transformation that converts a ketone and an α -halo ester into an α,β -epoxy ester (glycidic ester)[3]. Understanding the precise mechanistic sequence is critical for optimizing yields, especially when dealing with sterically hindered substrates like 2,5-dimethylcyclohexanone.

  • Enolate Generation: The reaction initiates with the deprotonation of ethyl chloroacetate by a sterically bulky strong base. The use of a bulky base is a deliberate choice to prevent unwanted nucleophilic attack on the ester carbonyl (transesterification or Claisen self-condensation)[4][5].

  • Carbonyl Condensation (Aldol-Type Addition): The resulting resonance-stabilized chloroester enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,5-dimethylcyclohexanone. This forms a transient alkoxide intermediate[6]. Steric hindrance from the methyl group at the 2-position of the cyclohexanone dictates the trajectory of this nucleophilic attack, heavily influencing the diastereomeric ratio of the product.

  • Intramolecular SN​2 Ring Closure: In the final step, the alkoxide oxygen acts as an internal nucleophile, displacing the adjacent chloride ion in an intramolecular SN​2 reaction[6]. This concerted epoxidation requires an anti-periplanar transition state, driving the formation of the rigid 1-oxaspiro[1]octane ring system.

Reaction Pathway Visualization

G A Ethyl Chloroacetate + KOtBu B Chloroester Enolate (Nucleophile) A->B Deprotonation D Alkoxide Intermediate (Carbonyl Condensation) B->D Nucleophilic Attack C 2,5-Dimethylcyclohexanone (Electrophile) C->D Addition E Intramolecular S_N2 Ring Closure D->E Chloride Displacement F Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (Spiro-Epoxide Product) E->F Epoxidation

Mechanistic workflow of the Darzens condensation forming the spiro-epoxide target.

Experimental Design & Optimization

When synthesizing Ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate, the α -methyl group of 2,5-dimethylcyclohexanone introduces significant steric bulk, which can impede the initial carbonyl condensation and promote side reactions.

Historically, sodium ethoxide (NaOEt) was used for unhindered cyclohexanones[5]. However, empirical data demonstrates that shifting to Potassium tert-butoxide (KOtBu) in a non-nucleophilic, aprotic solvent like Tetrahydrofuran (THF) at sub-zero temperatures drastically improves the conversion rate and suppresses the formation of undesired α -alkoxy amides or self-condensation oligomers[4][7].

Quantitative Optimization of Reaction Conditions
EntryBase (1.2 eq)SolventTemperature ProfileYield (%)Major Impurity Profile
1NaOEtEtOH0 °C RT42%High Claisen self-condensation
2NaHTHF0 °C RT58%Unreacted starting ketone
3KOtBut-BuOH0 °C RT67%Trace transesterification
4 KOtBu THF (Anhydrous) -10 °C RT 84% Optimal / Trace impurities

Table 1: Comparative analysis of condensing agents and conditions for the Darzens synthesis of sterically hindered spiro-epoxides.

Step-by-Step Experimental Protocol

Safety & Precautions: Ethyl chloroacetate is a potent lachrymator and alkylating agent. Potassium tert-butoxide is highly moisture-sensitive and corrosive. All manipulations must be performed in a well-ventilated fume hood using standard Schlenk techniques to maintain an inert atmosphere[5].

Phase 1: Apparatus Setup & Reagent Preparation
  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a Teflon-coated magnetic stir bar, a pressure-equalizing addition funnel, a digital internal thermometer, and an argon gas inlet.

  • Charge the flask with 2,5-dimethylcyclohexanone (10.0 mmol, 1.26 g) and ethyl chloroacetate (12.0 mmol, 1.47 g).

  • Add 50 mL of anhydrous Tetrahydrofuran (THF) to the flask.

  • Submerge the reaction flask in an ice-salt (NaCl/ice) bath and allow the internal temperature to equilibrate to -10 °C .

Phase 2: Enolate Generation & Condensation
  • In a separate flame-dried vial inside a glovebox, dissolve Potassium tert-butoxide (12.5 mmol, 1.40 g) in 20 mL of anhydrous THF[5]. Transfer this solution to the addition funnel.

  • Begin dropwise addition of the KOtBu solution into the reaction flask over a period of 45 minutes.

    • Causality Check: The slow addition rate is critical. It ensures the steady-state concentration of the highly reactive chloroester enolate remains low, forcing it to react with the ketone rather than self-condensing. Ensure the internal temperature does not exceed 0 °C during this highly exothermic deprotonation step.

Phase 3: Intramolecular Epoxidation
  • Once the addition is complete, maintain the reaction at 0 °C for 1 hour.

  • Remove the ice-salt bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir vigorously for an additional 12 hours.

    • Causality Check: The initial low temperature stabilizes the alkoxide intermediate. The subsequent warming phase provides the necessary thermal energy to overcome the activation barrier for the intramolecular SN​2 displacement of the chloride leaving group, yielding the epoxide[6]. The precipitation of KCl (a white solid) is a visual indicator of successful ring closure.

Phase 4: Workup & Isolation
  • Quench the reaction by slowly adding 30 mL of saturated aqueous ammonium chloride ( NH4​Cl ) to neutralize any residual base.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Wash the combined organic extracts with saturated brine (50 mL) to remove residual water and salts.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude glycidic ester.

Phase 5: Purification & Analytical Validation
  • Purify the crude product via silica gel flash column chromatography, utilizing a gradient elution of Hexanes/Ethyl Acetate (from 98:2 to 90:10).

  • Validation: Confirm the structure of Ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate via 1H NMR spectroscopy. The diagnostic signals include:

    • A distinct singlet or closely coupled doublet at δ 3.20–3.45 ppm corresponding to the single proton on the epoxide ring (C2 position).

    • Characteristic quartet ( δ ~4.2 ppm) and triplet ( δ ~1.3 ppm) confirming the intact ethyl ester moiety.

    • Complex multiplets between δ 0.8–2.0 ppm corresponding to the methyl-substituted cyclohexane ring.

References

  • The Darzens Condensation. I. Reaction of Chloroacetamides with Acetone and Cyclohexanone Journal of the American Chemical Society (ACS)[Link]

  • The Darzens Glycidic Ester Condensation Organic Reactions (MDMA.ch Archive)[Link]

  • Darzens Reaction: Mechanism and Examples Vaia Study Explanations[Link]

  • Ethyl β,β -Pentamethyleneglycidate (1-Oxaspiro[1]octane-2-carboxylic acid, ethyl ester) Organic Syntheses[Link]

  • Darzens Reaction Steps and Mechanisms Vaia Study Explanations[Link]

Sources

Method

Application Note &amp; Protocols: The Synthetic Utility of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Introduction: Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a versatile chemical intermediate whose value lies in its unique spirocyclic architecture, combining a cyclohexane ring with a highly strained and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a versatile chemical intermediate whose value lies in its unique spirocyclic architecture, combining a cyclohexane ring with a highly strained and reactive epoxide (oxirane) moiety. This structure, rich in sp3-hybridized carbons, provides a three-dimensional framework that is increasingly sought after in modern drug discovery to explore novel chemical space.[1] The inherent ring strain of the epoxide makes it a potent electrophile, susceptible to a variety of regioselective ring-opening reactions.[1] This susceptibility is the cornerstone of its utility, allowing for the diastereoselective installation of diverse functional groups and the construction of complex molecular scaffolds. This guide details the synthesis of this intermediate and explores its application in the preparation of key downstream building blocks, such as β-amino alcohols and α-hydroxy ketones, which are prevalent motifs in many biologically active compounds.[2][3][4]

Section 1: Synthesis of the Spiro-Epoxide Intermediate

The most direct and efficient method for constructing the 1-oxaspiro[2.5]octane framework is the Darzens condensation (also known as the Darzens reaction or glycidic ester condensation).[5][6] This reaction involves the base-mediated condensation of a ketone with an α-halo ester to form an α,β-epoxy ester.[7] The mechanism proceeds through the formation of an enolate from the α-halo ester, which then undergoes a nucleophilic addition to the ketone carbonyl. A subsequent intramolecular S_N2 reaction displaces the halide to form the epoxide ring.[6][7]

The choice of base is critical; a non-nucleophilic base that is strong enough to deprotonate the α-halo ester without promoting self-condensation of the ketone is preferred. Sodium ethoxide is a common and effective choice when using ethyl esters, as it precludes the possibility of transesterification.[7]

Protocol 1.1: Synthesis via Darzens Condensation

This protocol describes the synthesis of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate from cis-3,6-dimethylcyclohexanone and ethyl chloroacetate.

Experimental Workflow: Darzens Condensation

start Reagents: - cis-3,6-Dimethylcyclohexanone - Ethyl Chloroacetate - Sodium Ethoxide (NaOEt) - Anhydrous Ethanol (EtOH) step1 Step 1: Base Preparation Dissolve NaOEt in anhydrous EtOH under an inert atmosphere (N2). Cool to 0°C. start->step1 step2 Step 2: Enolate Formation Add Ethyl Chloroacetate dropwise to the NaOEt solution at 0°C. Stir for 30 min. step1->step2 step3 Step 3: Condensation Add cis-3,6-Dimethylcyclohexanone dropwise at 0°C. Allow to warm to RT and stir for 12-16h. step2->step3 step4 Step 4: Reaction Quench Pour mixture into ice-cold water. Neutralize with dilute HCl. step3->step4 step5 Step 5: Extraction Extract with Ethyl Acetate (3x). Combine organic layers. step4->step5 step6 Step 6: Work-up Wash with brine, dry over Na2SO4, and filter. step5->step6 step7 Step 7: Purification Concentrate under reduced pressure. Purify via column chromatography (Silica gel, Hexane:EtOAc gradient). step6->step7 end_product Final Product: Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate step7->end_product

Caption: Workflow for the synthesis of the target spiro-epoxide.

Materials:

  • cis-3,6-Dimethylcyclohexanone (1.0 eq)

  • Ethyl chloroacetate (1.2 eq)

  • Sodium ethoxide (1.5 eq)

  • Anhydrous Ethanol

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add anhydrous ethanol.

  • Cool the flask to 0°C using an ice bath and add sodium ethoxide in portions. Stir until fully dissolved.

  • Add ethyl chloroacetate dropwise to the cold solution over 15 minutes. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the enolate.

  • Add a solution of cis-3,6-dimethylcyclohexanone in anhydrous ethanol dropwise to the reaction mixture at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate.

Section 2: Physicochemical & Spectroscopic Data

The identity and purity of the synthesized intermediate should be confirmed through standard analytical techniques.

Table 1: Properties of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

PropertyValueSource
Molecular Formula C₁₂H₂₀O₃Calculated
Molecular Weight 212.29 g/mol Calculated
Appearance Colorless to pale yellow oilTypical
Boiling Point Not determined-
CAS Number 1561483-17-7[8]

Spectroscopic Characterization (Expected):

  • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl ester group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), multiplets for the cyclohexane ring protons, and a key singlet for the proton on the epoxide ring (C2-H) around 3.0-3.5 ppm. The methyl groups on the cyclohexane ring will appear as doublets.[9]

  • ¹³C NMR: Key diagnostic peaks include the carbonyl carbon of the ester (~170 ppm), the spiro carbon, and the two carbons of the epoxide ring (~50-70 ppm).[1][9]

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester will be prominent around 1725-1745 cm⁻¹. C-O stretching bands for the epoxide and ester will also be present.

Section 3: Applications in Synthesis

The high ring strain of the oxirane makes it an excellent electrophilic handle for diversification.[1] The following protocols highlight its use in synthesizing valuable molecular scaffolds.

Synthesis of β-Amino Alcohols via Epoxide Ring-Opening

β-Amino alcohols are crucial structural motifs found in numerous pharmaceuticals, including β-blockers, and are used as chiral auxiliaries in asymmetric synthesis.[3] The ring-opening of epoxides with amines is one of the most direct and atom-economical methods for their preparation.[2][10] The reaction is typically highly regioselective; under neutral or basic conditions, the amine nucleophile attacks the less sterically hindered carbon of the epoxide, leading to a single major product.[3]

Protocol 3.1.1: Nucleophilic Ring-Opening with Benzylamine

Reaction Scheme: Synthesis of a β-Amino Alcohol

reactant1 Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate conditions EtOH, 80°C, 12h reactant1:f0->conditions reactant2 Benzylamine reactant2:f0->conditions product Ethyl 2-((benzylamino)(1-hydroxy-3,6-dimethylcyclohexyl)methyl)acrylate (trans-diol) conditions->product:f0

Caption: Regioselective synthesis of a β-amino alcohol derivative.

Materials:

  • Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Ethanol (EtOH) or a polar mixed solvent system like DMF/H₂O[11]

  • Ethyl Acetate (EtOAc)

  • Saturated NaHCO₃ solution

Procedure:

  • In a round-bottom flask, dissolve Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate in ethanol.

  • Add benzylamine to the solution.

  • Heat the reaction mixture to reflux (or 60-80°C) and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine to remove any excess amine and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • If necessary, purify the product via flash column chromatography (Silica gel, Hexane:EtOAc gradient, potentially with 1% triethylamine to prevent streaking) to yield the pure β-amino alcohol.

    • Causality Note: Using a solvent-free or minimal solvent approach can also be effective and is considered a greener methodology.[12] Various catalysts, such as Lewis acids or mixed metal oxides, can be employed to enhance reaction rates and selectivity if required.[2][10]

Synthesis of α-Hydroxy Ketones via House-Meinwald Rearrangement

Spiro-epoxides can undergo a Lewis acid-catalyzed rearrangement to form ring-expanded α-hydroxy ketones or aldehydes.[13] This transformation, known as the House-Meinwald rearrangement, is a powerful tool for accessing α-functionalized cyclic ketones that can be challenging to synthesize by other means.[13][14] The reaction proceeds by coordination of the Lewis acid to the epoxide oxygen, followed by cleavage of the C-O bond at the more substituted spiro-center to form a carbocation. A subsequent 1,2-alkyl shift from the cyclohexane ring results in ring expansion and formation of the ketone.

Protocol 3.2.1: Lewis Acid-Catalyzed Rearrangement

Reaction Scheme: House-Meinwald Rearrangement

reactant Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate conditions BF3•OEt2 (cat.) DCM, 0°C to RT reactant:f0->conditions product Ethyl 2-(1-hydroxy-3,6-dimethylcycloheptan-2-one)acetate conditions->product:f0

Caption: Ring expansion via Lewis acid-catalyzed rearrangement.

Materials:

  • Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (1.0 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

Procedure:

  • Dissolve Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate via syringe.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent in vacuo and purify the resulting residue by flash column chromatography (Silica gel, Hexane:EtOAc gradient) to obtain the α-hydroxy ketone product.

Section 4: Safety and Handling

  • General: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Ethyl chloroacetate is a lachrymator and toxic. Boron trifluoride diethyl etherate is corrosive and reacts violently with water.

  • Epoxides: Epoxides are potential alkylating agents and should be handled with care.

References

  • Bhagavathula, D., A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 2017. Available at: [Link]

  • Beilstein Archives, Base-Catalyzed Diastereoselective Construction of Spiro-epoxyoxindoles by the Darzens Reaction of 3-Chlorooxindoles with Aryl. Available at: [Link]

  • Organic Chemistry Portal, Darzens Reaction. Available at: [Link]

  • Reddy, B. V. S., et al., Green Progression for Synthesis of Regioselective β-Amino Alcohols and Chemoselective Alkylated Indoles. Organic Process Research & Development, 2010. Available at: [Link]

  • Hiroshima University, STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. Available at: [Link]

  • Chemical Communications (RSC Publishing), Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Available at: [Link]

  • Master Organic Chemistry, Darzens Condensation. Available at: [Link]

  • Organic Chemistry Portal, Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Available at: [Link]

  • Open Access Journals, EXTENDED ABSTRACT - β-amino Alcohols. Available at: [Link]

  • PMC, Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed By Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications, Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House–Meinwald Rearrangement for Ring Expansion. Available at: [Link]

  • ResearchGate, Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds | Request PDF. Available at: [Link]

  • Organic Chemistry Portal, Synthesis of α-hydroxy ketones and aldehydes. Available at: [Link]

  • PubChem, Ethyl 1-oxaspiro[2.5]octane-2-carboxylate | C10H16O3 | CID 95588. Available at: [Link]

  • Chemical Reviews - ACS Publications, Naturally Occurring Cyclohexane Epoxides: Sources, Biological Activities, and Synthesis. Available at: [Link]

  • PMC, Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Available at: [Link]

  • Chemistry Steps, Preparation of Epoxides. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications, α,β-Epoxy Ketone Rearrangements for the Practical Synthesis of Cephalotaxine and the Stereodivergent Synthesis of Azaspiro Allylic Alcohols. Available at: [Link]

  • EPA, 1-Oxaspiro[2.5]octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester. Available at: [Link]

  • Chegg.com, Solved Epoxides: Reaction of 1-oxaspiro[2.5]octane Part A. Available at: [Link]

  • ResearchGate, Synthesis of α‐hydroxy ketones by YerE | Download Scientific Diagram. Available at: [Link]

  • gsrs, ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE. Available at: [Link]

  • Chemspace, Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate. Available at: [Link]

  • PubMed, Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Available at: [Link]

Sources

Application

Introduction: The Significance of Spirocyclic Glycidic Esters

An Application Guide to Catalysts for the Preparation of Spirocyclic Glycidic Esters For Researchers, Scientists, and Drug Development Professionals Spirocyclic scaffolds, three-dimensional structures where two rings sha...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Catalysts for the Preparation of Spirocyclic Glycidic Esters

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic scaffolds, three-dimensional structures where two rings share a single atom, are increasingly recognized as privileged motifs in medicinal chemistry and drug development.[1][2] Their rigid conformation allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity, selectivity, and improved pharmacological properties for drug candidates.[1] Among these structures, spirocyclic glycidic esters (also known as spiro-epoxy esters) are particularly valuable synthetic intermediates. The strained epoxide ring is a versatile functional group, amenable to various nucleophilic ring-opening reactions, providing access to complex molecules with multiple stereocenters, including vicinal diols and alkoxyalcohols with a spiro-quaternary center.[3][4][5]

The synthesis of these molecules, however, presents significant challenges, primarily in controlling the stereochemistry at the spirocenter and the adjacent carbon of the epoxide. The classic Darzens condensation, while foundational, often provides limited stereocontrol.[6][7] This has spurred the development of advanced catalytic systems designed to afford high levels of diastereoselectivity and enantioselectivity, which are critical for the synthesis of single-isomer pharmaceutical agents.

This guide provides an in-depth overview of the key catalytic strategies for preparing spirocyclic glycidic esters, explains the causality behind experimental choices, and offers detailed protocols for researchers in the field.

Catalytic Strategies and Mechanistic Insights

The formation of spirocyclic glycidic esters is predominantly achieved through variations of the Darzens reaction, where a cyclic ketone reacts with an α-haloester in the presence of a base.[6][8] Modern catalytic methods have refined this process to achieve remarkable levels of stereocontrol.

The Darzens Condensation: A Foundational Approach

The Darzens reaction is a condensation between a carbonyl compound (here, a cyclic ketone) and an α-haloester to form an α,β-epoxy ester.[8][9] The mechanism involves three key steps:

  • Enolate Formation: A base abstracts a proton from the α-carbon of the haloester, forming a resonance-stabilized enolate.[10]

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of the cyclic ketone, forming a new carbon-carbon bond and creating a halohydrin intermediate.[8][10]

  • Intramolecular Sₙ2 Cyclization: The newly formed alkoxide attacks the carbon bearing the halogen, displacing the halide to form the epoxide ring.[8][10]

While effective for creating the core structure, traditional Darzens condensations using stoichiometric strong bases like sodium ethoxide or potassium tert-butoxide often yield mixtures of diastereomers (cis and trans isomers) with no control over enantioselectivity.[6][11]

Darzens_Mechanism General Mechanism of the Darzens Reaction cluster_start Reactants cluster_steps Reaction Steps cluster_product Product Ketone Cyclic Ketone Addition Nucleophilic Addition Ketone->Addition Haloester α-Haloester Enolate Enolate Formation Haloester->Enolate + Base Enolate->Addition Cyclization Intramolecular Sₙ2 Addition->Cyclization Halohydrin Intermediate Product Spirocyclic Glycidic Ester Cyclization->Product - Halide

Caption: General Mechanism of the Darzens Reaction.

Asymmetric Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a solid base and an organic solution).[12][13] In the context of spiro-glycidic ester synthesis, PTC offers milder reaction conditions and, crucially, a platform for asymmetric induction.

Causality: The catalyst, typically a quaternary ammonium salt, forms an ion pair with the enolate of the α-haloester, transporting it into the organic phase to react with the ketone. By using a chiral phase-transfer catalyst, the catalyst-enolate ion pair becomes a chiral entity. This chiral complex approaches the ketone in a stereochemically biased manner, leading to the preferential formation of one enantiomer of the product.

Cinchona alkaloids, such as quinine and quinidine, are a privileged class of scaffolds for creating chiral PTCs.[14][15] Their rigid structure, combined with functional groups like the hydroxyl group and the quinuclidine nitrogen, allows them to engage in multiple non-covalent interactions (e.g., hydrogen bonding, steric hindrance) within the transition state, effectively controlling the facial selectivity of the nucleophilic attack.[16] This approach has enabled the synthesis of chiral epoxides with excellent yields and enantioselectivities (up to >99% ee).[14][17]

PTC_Cycle Asymmetric Phase-Transfer Catalysis Cycle catalyst Chiral PTC (QX) (Organic Phase) ion_pair Chiral Ion Pair [QE] (Organic Phase) catalyst->ion_pair Ion Exchange enolate_aq Enolate Anion (E⁻) (Aqueous/Solid Phase) enolate_aq->ion_pair adduct Chiral Adduct (Organic Phase) ion_pair->adduct Stereoselective Attack ketone Cyclic Ketone (Organic Phase) ketone->adduct product Enantioenriched Product (Organic Phase) adduct->product Sₙ2 Cyclization product->catalyst Regenerates Catalyst

Caption: Catalytic Cycle for Asymmetric PTC.

Bifunctional Organocatalysis

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of spiro-epoxides. Bifunctional organocatalysts, which possess both a Lewis basic/Brønsted basic site and a Lewis acidic/Brønsted acidic site within the same molecule, are particularly effective.

Causality: This dual functionality allows the catalyst to activate both reaction partners simultaneously. For instance, a chiral amine-thiourea catalyst can use its basic amine group to deprotonate the α-haloester (or a peroxide to form a nucleophile) while the thiourea moiety activates the carbonyl electrophile via hydrogen bonding.[18][19] This highly organized, ternary transition state (catalyst, nucleophile, electrophile) provides a well-defined chiral environment, enabling precise control over both diastereoselectivity and enantioselectivity. A key advantage of this strategy is the potential for diastereodivergence, where by simply choosing a different catalyst isomer, one can selectively produce either the cis or trans diastereomer of the spiro-epoxide product.[18][19]

Comparative Overview of Catalytic Systems

Catalytic SystemCatalyst ExampleTypical SubstrateKey ConditionsYieldStereoselectivityAdvantagesLimitations
Darzens Condensation Potassium tert-butoxideCyclic Ketones, α-chloroestersStoichiometric strong base, -10 to 25 °CGood to ExcellentPoor (Diastereomeric mixtures)Simple, high-yielding for basic structures.Poor stereocontrol, harsh conditions.
Phase-Transfer Catalysis (PTC) Tetrabutylammonium bromide (TBAB)Aldehydes, α-chloroestersSolid NaOH or K₂CO₃, organic solvent, rtHighCan influence drMilder conditions, operational simplicity.Achiral, no enantiocontrol.
Asymmetric PTC Cinchona alkaloid derivativesα,β-Unsaturated ketones, chalconesBase (NaOH), H₂O₂, Toluene/CH₂Cl₂, 0 °C to rtExcellent (up to 99%)Excellent (up to >99% ee)High enantioselectivity, low catalyst loading.[14][17]Substrate scope can be limited.
Bifunctional Organocatalysis Chiral Amine-ThioureasUnsaturated Pyrazolonestert-Butyl hydroperoxide (TBHP), Toluene, rtGood (up to 90%)Excellent (up to 99% ee, >20:1 dr)Diastereodivergent control, metal-free.[18][19]May require specific substrate activation.

Application Protocols

The following protocols are designed to be self-validating, providing researchers with a robust starting point for their investigations.

Protocol 1: Asymmetric Epoxidation of a Chalcone Derivative via Phase-Transfer Catalysis

This protocol is adapted from methodologies using amide-based Cinchona alkaloids, which demonstrate high efficiency and enantioselectivity.[14][17]

Principle: A cinchonidine-derived amide catalyst facilitates the enantioselective epoxidation of an E-chalcone using aqueous hydrogen peroxide as the oxidant under basic, biphasic conditions. The chiral catalyst controls the facial approach of the hydroperoxide nucleophile to the enone.

Materials and Reagents:

ReagentSupplierGradeNotes
(E)-ChalconeSigma-Aldrich≥98%Model substrate
Cinchonidine-derived Amide CatalystStrem, or synthesized≥98%e.g., as described in Majdecki et al., 2020
TolueneFisher ScientificAnhydrous
Hydrogen PeroxideSigma-Aldrich30% w/w in H₂O
Sodium HydroxideVWRACS Grade
Sodium SulfiteSigma-AldrichACS GradeFor quenching
Anhydrous MgSO₄Fisher ScientificFor drying
Ethyl Acetate, HexanesVWRHPLC GradeFor chromatography

Experimental Procedure:

  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add (E)-chalcone (104 mg, 0.5 mmol, 1.0 equiv.) and the chiral cinchonidine-derived catalyst (0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add 2.0 mL of toluene. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add 30% aqueous H₂O₂ (0.23 mL, 2.25 mmol, 4.5 equiv.) followed by the dropwise addition of 30% aqueous NaOH (0.15 mL, 1.5 mmol, 3.0 equiv.) over 5 minutes. Causality Note: Vigorous stirring is essential to ensure adequate mixing between the organic and aqueous phases, which is critical for the phase-transfer catalytic cycle.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Workup & Quenching: Upon completion, add 5 mL of water and 5 mL of ethyl acetate. Carefully add a saturated aqueous solution of sodium sulfite to quench the excess peroxide until a test with peroxide strips is negative.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure spirocyclic glycidic ester.

  • Characterization: Confirm the structure by ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Diastereodivergent Epoxidation of an Unsaturated Pyrazolone

This protocol is based on the work of Bella and co-workers, demonstrating catalyst-controlled access to either cis or trans spiroepoxides.[18][19]

Principle: A bifunctional amine-thiourea organocatalyst, derived from either quinine or quinidine, activates both the unsaturated pyrazolone substrate and the oxidant (TBHP). The specific stereoisomer of the catalyst directs the ring-closure step to favor either the cis or trans product with high enantioselectivity.

Materials and Reagents:

ReagentSupplierGradeNotes
Unsaturated Pyrazolone SubstrateSynthesizede.g., as described in Gualandi et al., 2017
Quinine-derived Thiourea CatalystStrem, or synthesized≥98%For trans-epoxide
Quinidine-derived Thiourea CatalystStrem, or synthesized≥98%For cis-epoxide
TolueneFisher ScientificAnhydrous
tert-Butyl Hydroperoxide (TBHP)Sigma-Aldrich5.5 M in decane
Anhydrous MgSO₄Fisher ScientificFor drying
Ethyl Acetate, HexanesVWRHPLC GradeFor chromatography

Experimental Procedure:

Protocol_Workflow Experimental Workflow for Organocatalytic Epoxidation A 1. Reagent Preparation - Dissolve pyrazolone substrate (1.0 equiv) and organocatalyst (10 mol%) in toluene. B 2. Reaction Initiation - Add TBHP (1.2 equiv) at room temperature. A->B C 3. Monitoring - Stir for 24-48h. - Monitor by ¹H NMR or TLC. B->C D 4. Workup - Concentrate the reaction mixture directly. C->D E 5. Purification - Purify by flash column chromatography (Hexanes/Ethyl Acetate). D->E F 6. Characterization - ¹H NMR for diastereomeric ratio (dr). - Chiral HPLC for enantiomeric excess (ee). E->F

Caption: Workflow for Diastereodivergent Epoxidation.

  • Reaction Setup: In a vial, dissolve the unsaturated pyrazolone (0.1 mmol, 1.0 equiv.) and the chosen chiral amine-thiourea catalyst (0.01 mmol, 10 mol%) in anhydrous toluene (0.5 mL). Causality Note: The choice of catalyst is the critical control element. The quinine-based catalyst typically yields the trans product, while the pseudoenantiomeric quinidine-based catalyst gives the cis product.

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 5.5 M solution in decane, 22 µL, 0.12 mmol, 1.2 equiv.).

  • Reaction: Seal the vial and stir the mixture at room temperature for the time indicated by preliminary optimization or literature (typically 24-48 hours).

  • Monitoring: The progress can be monitored by taking small aliquots and analyzing by ¹H NMR to determine the conversion and diastereomeric ratio of the crude mixture.

  • Purification: Once the reaction is complete, directly load the crude mixture onto a silica gel column and purify by flash chromatography to isolate the desired spiroepoxide diastereomer.

  • Characterization: Determine the final yield, diastereomeric ratio (by ¹H NMR of the purified product), and enantiomeric excess (by chiral HPLC analysis).

Conclusion

The synthesis of spirocyclic glycidic esters has evolved from a classical condensation reaction into a sophisticated field driven by asymmetric catalysis. Phase-transfer catalysis using Cinchona alkaloids and bifunctional organocatalysis represent two of the most powerful strategies available to researchers, offering exceptional levels of control over stereochemistry. The choice of catalyst is paramount and is dictated by the specific stereoisomer desired. By understanding the underlying mechanisms and applying robust, validated protocols, scientists and drug development professionals can effectively harness these methods to construct complex, three-dimensional molecules of significant therapeutic potential.

References

  • Time in Le Flore County, US. Google.
  • Kim, D-W., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether.JAOCS, 78, 423–429.
  • Majdecki, M., Tyszka-Gumkowska, A., & Jurczak, J. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Org. Lett., 22, 8687-8691. [Link]

  • List, B., et al. (2013). The Cinchona Primary Amine-Catalyzed Asymmetric Epoxidation and Hydroperoxidation of α,β-Unsaturated Carbonyl Compounds with Hydrogen Peroxide. Journal of the American Chemical Society. [Link]

  • Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Chemistry Portal. [Link]

  • Woerly, E. M., Roy, A. B., & Burke, M. D. (2011). Hydrogen-Bonding Catalysis and Inhibition by Simple Solvents in the Stereoselective Kinetic Epoxide-Opening Spirocyclization of Glycal Epoxides to Form Spiroketals. PMC. [Link]

  • The Cinchona Primary Amine-Catalyzed Asymmetric Epoxidation and Hydroperoxidation of α,β-Unsaturated Carbonyl Compounds with Hydrogen Peroxide. Journal of the American Chemical Society. [Link]

  • Gualandi, A., et al. (2017). Diastereodivergent and Enantioselective Access to Spiroepoxides via Organocatalytic Epoxidation of Unsaturated Pyrazolones. PubMed. [Link]

  • Lin, S., et al. (2019). Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis. Chemical Science. [Link]

  • Gualandi, A., et al. (2017). Diastereodivergent and Enantioselective Access to Spiroepoxides via Organocatalytic Epoxidation of Unsaturated Pyrazolones. Organic Letters. [Link]

  • Bhaumik, A., et al. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. RSC Advances. [Link]

  • Smith, A. D., et al. (2016). Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts. Beilstein Journal of Organic Chemistry. [Link]

  • Darzens Reaction: Mechanism, Variations & Applications. (2024). PSIBERG. [Link]

  • Darzens reaction. Wikipedia. [Link]

  • Umezawa, K., et al. (2000). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. Heterocycles. [Link]

  • Bach, R. D., & Dmitrenko, O. (2004). The design of organic catalysis for epoxidation by hydrogen peroxide. PMC. [Link]

  • Jończyk, A., & Gierczak, A. H. (2010). Effect of Phase-Transfer Catalyst on Stereochemistry of tert-Butyl-3-aryl(alkyl)-Substituted Glycidates. Organic Process Research & Development. [Link]

  • Development of C2-Symmetric Chiral Spirocyclic Phase-Transfer Catalysts: Synthesis and Application to Asymmetric Alkylation of Glycinate Schiff Base. (2021). PubMed. [Link]

  • Darzens Condensation. Master Organic Chemistry. [Link]

  • Darzens Glycidic Ester Synthesis. Unacademy. [Link]

  • Foley, D. J., & O'Brien, P. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • Synthesis of Glycidic Esters in a Two-Phase Solid-Liquid System. (1982). Semantic Scholar. [Link]

  • Das, S., et al. (2022). Regioselective Ring-Opening of Spiro-Epoxyoxindoles by a Dual-Ligand Zinc-Based Metal–Organic Framework as an Efficient Heterogeneous Catalyst. ACS Applied Nano Materials. [Link]

  • Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates. (2023). MDPI. [Link]

  • Design, Synthesis and Application of Chiral Spirocyclic Bisindoles. Angewandte Chemie International Edition. [Link]

  • Akiyama, T., et al. (2012). Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations. Journal of the American Chemical Society. [Link]

  • Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Wang, Y., et al. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Publishing Group. [Link]

  • Applications of chiral spirocyclic phosphoric acid in the synthesis of natural products. (2020). E3S Web of Conferences. [Link]

  • Bella, M., et al. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ResearchGate. [Link]

  • Process for preparing optically active glycidate esters.
  • Process for preparing optically active glycidate esters.
  • Cyclohexanebutanoic acid, γ-oxo-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Asymmetric synthesis of novel spirocycles via a chiral phosphoric acid catalyzed desymmetrization. ResearchGate. [Link]

  • Process for the preparation of glycidic ester and an aldehyde.
  • Asymmetric synthesis of novel spirocycles via a chiral phosphoric acid catalyzed desymmetrization. Scholars@Duke. [Link]

  • Asymmetric Synthesis of Spirocyclic Lactones. ResearchGate. [Link]

  • Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions. (2018). PubMed. [Link]

  • ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Organic Syntheses Procedure. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Welcome to the technical support guide for the synthesis of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the common synthetic routes, address potential challenges, and offer systematic troubleshooting strategies to improve reaction yield and stereoselectivity.

Introduction: Navigating Spiroepoxide Synthesis

Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a valuable spirocyclic scaffold. The unique three-dimensional structure, combining a cyclohexane ring with a strained epoxide, makes it an attractive building block in medicinal chemistry and natural product synthesis. The synthesis typically starts from cis-3,5-dimethylcyclohexanone and involves the formation of an epoxide ring fused at the carbonyl carbon.

The two most prevalent and effective methods for this transformation are the Darzens Condensation and the Corey-Chaykovsky Reaction . Each pathway offers distinct advantages and presents unique challenges. This guide will provide a comprehensive overview and troubleshooting protocols for both.

Core Synthetic Pathways

The Darzens Condensation

The Darzens condensation is a classic method for forming α,β-epoxy esters (also known as glycidic esters) by reacting a ketone with an α-haloester in the presence of a base.[1][2] The reaction proceeds via an enolate intermediate which attacks the carbonyl, followed by an intramolecular SN2 reaction to form the epoxide ring.

Caption: General mechanism of the Darzens Condensation.

The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes a sulfur ylide (e.g., dimethyloxosulfonium methylide or dimethylsulfonium methylide) to transfer a methylene group to a carbonyl, forming an epoxide.[3] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then undergoes ring closure to yield the epoxide and a sulfide byproduct.[4][5]

Caption: General mechanism of the Corey-Chaykovsky Reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. A systematic approach to troubleshooting is crucial for improving yield and purity.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix this?

Low yields are a frequent challenge and can stem from multiple factors. Let's break them down by reaction type.

For Darzens Condensation:

  • Inefficient Enolate Formation: The choice of base is critical. Strong, non-nucleophilic bases are required to deprotonate the α-haloester without competing side reactions like ester hydrolysis.

    • Solution: Screen different bases. While traditional bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) can be effective, sterically hindered and highly reactive bases like potassium hexamethyldisilazide (KHMDS) often provide superior results by ensuring rapid and complete enolate formation, even at low temperatures.[6]

  • Poor Quality Reagents: Moisture can quench the enolate and inactivate strong bases. Impurities in the starting ketone or α-haloester can lead to side reactions.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents (e.g., THF, CH₂Cl₂) and high-purity starting materials. Flame-dry glassware under vacuum or nitrogen before use.

  • Suboptimal Temperature Control: The initial aldol-type addition is often reversible. If the temperature is too high, the reverse reaction can dominate, reducing the concentration of the necessary alkoxide intermediate.

    • Solution: Add the ketone to the pre-formed enolate solution at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly to 0 °C or room temperature.[6] This favors the forward reaction kinetically.

For Corey-Chaykovsky Reaction:

  • Ylide Decomposition: Sulfur ylides, especially less stable sulfonium ylides, can be temperature-sensitive.[7]

    • Solution: Prepare the ylide in situ at a low temperature and use it immediately. Ensure the reaction temperature does not rise excessively during the addition of the ketone.

  • Incorrect Base or Solvent: The formation of the ylide is highly dependent on the base and solvent system.

    • Solution: Sodium hydride (NaH) in DMSO or THF is a standard and reliable system for generating the ylide from the corresponding sulfonium salt.[5][8] Ensure the NaH is fresh and reactive (e.g., use from a new bottle or wash with dry hexanes to remove mineral oil).

  • Steric Hindrance: The cis-3,5-dimethylcyclohexanone substrate presents some steric bulk, which can slow the rate of nucleophilic attack.

    • Solution: Increase the reaction time or use a slight excess (1.1-1.2 equivalents) of the sulfur ylide to drive the reaction to completion.

Q2: I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?

This is the most critical challenge when using substituted cyclohexanones. The stereochemical outcome is determined by the trajectory of the nucleophile's attack on the carbonyl.

  • Understanding the Substrate: cis-3,5-Dimethylcyclohexanone exists in a chair conformation where both methyl groups are in the equatorial position to minimize steric strain. This leaves two faces for attack: the axial face and the equatorial face.

Caption: Modes of nucleophilic attack on the chair conformer.

  • The Cause of Poor Selectivity: The final ratio of diastereomers is a result of the competition between axial and equatorial attack.

    • Axial Attack: Generally less sterically hindered and often kinetically favored, leading to the formation of an equatorial C-C bond.

    • Equatorial Attack: More sterically hindered due to interactions with the axial hydrogens on the cyclohexane ring, leading to an axial C-C bond.

  • Controlling Diastereoselectivity (The Solution):

    • For the Darzens Reaction: The choice of base and solvent system can significantly influence the facial selectivity. A study by Shinohara et al. on cis-3,5-dimethylcyclohexanone showed that using KHMDS as the base in THF strongly favors one diastereomer.[6] This is because the bulky base and low temperature lock in the kinetic product of the addition.

    • For the Corey-Chaykovsky Reaction: The type of sulfur ylide used is crucial. It has been observed that dimethyloxosulfonium methylide (Corey's ylide) tends to favor equatorial attack (thermodynamic product), while the more reactive dimethylsulfonium methylide favors axial attack (kinetic product).[6][9] Therefore, you can select the ylide to target the desired diastereomer.

    • Temperature: Lowering the reaction temperature (-78 °C) generally increases selectivity by amplifying the small energy difference between the transition states of axial versus equatorial attack, favoring the kinetic product.

Q3: Which synthetic method, Darzens or Corey-Chaykovsky, is better for my synthesis?

The "better" method depends on your specific goals.

  • Choose Darzens Condensation if:

    • The final product must be the ethyl ester. The Darzens reaction directly installs the desired ethyl carboxylate group.

    • You have access to strong, hindered bases (like KHMDS) and anhydrous reaction techniques to control selectivity.

  • Choose Corey-Chaykovsky Reaction if:

    • You need to synthesize the spiro-epoxide core without the ester, or if you plan to install a different functional group later. (Note: this guide is for the title compound, which requires the ester).

    • You want to leverage the differential selectivity of sulfonium vs. sulfoxonium ylides to target a specific diastereomer.

    • The reaction may be more robust to certain functional groups compared to the strongly basic conditions of the Darzens.

Q4: How do I monitor the reaction progress and confirm product formation?
  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most common method. Use a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes). The product should have a different Rf value than the starting ketone. The disappearance of the ketone spot is a good indicator of reaction completion.

  • Product Confirmation: After workup and purification, use standard spectroscopic methods:

    • ¹H NMR: Look for the characteristic signals of the ethyl ester (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the epoxide ring will also have a distinct chemical shift.

    • ¹³C NMR: Confirm the presence of the quaternary spiro-carbon and the epoxide carbons.

    • Mass Spectrometry (MS): Verify the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the ester (around 1730 cm⁻¹).

Optimized Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Strong bases are corrosive and flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Darzens Condensation (High Diastereoselectivity Approach)

This protocol is adapted from the procedure reported for cis-3,5-dimethylcyclohexanone.[6]

Reagents & Equipment:

  • cis-3,5-Dimethylcyclohexanone

  • Ethyl chloroacetate

  • Potassium hexamethyldisilazide (KHMDS) (e.g., 0.5 M solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard extraction and purification solvents (e.g., ethyl acetate, hexanes, brine)

  • Flame-dried, nitrogen-flushed round-bottom flask with a magnetic stir bar and septum

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF (approx. 0.2 M final concentration). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add ethyl chloroacetate (1.2 equivalents) to the cold THF. Then, add KHMDS solution (1.1 equivalents) dropwise via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Ketone Addition: In a separate flask, prepare a solution of cis-3,5-dimethylcyclohexanone (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the cold enolate mixture over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over a period of 2-3 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired spiroepoxide.

Protocol 2: Corey-Chaykovsky Reaction (General Procedure)

This protocol is a general method adapted from a reliable Organic Syntheses procedure for cyclohexanone and should be optimized for the specific substrate.[8] This procedure generates the spiro-epoxide core; subsequent steps would be needed to introduce the carboxylate group, making the Darzens a more direct route for the title compound.

Reagents & Equipment:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • cis-3,5-Dimethylcyclohexanone

  • Standard extraction and purification solvents

Step-by-Step Procedure:

  • Ylide Preparation: In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and nitrogen inlet, place sodium hydride (1.1 equivalents, washed with dry hexanes to remove oil). Add anhydrous DMSO to the flask via syringe. Heat the mixture gently to ~50 °C until hydrogen evolution ceases (approx. 45-60 minutes), indicating the formation of the methylsulfinyl carbanion. Cool the resulting greyish solution to room temperature.

  • Ylide Formation: Add trimethylsulfoxonium iodide (1.1 equivalents) in one portion. A clear solution of dimethyloxosulfonium methylide will form.

  • Ketone Addition: Add cis-3,5-dimethylcyclohexanone (1.0 equivalent) dissolved in a small amount of DMSO dropwise, keeping the temperature below 25-30 °C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to 50-60 °C for an additional 1-2 hours to drive the reaction to completion.

  • Workup: Cool the reaction mixture and pour it into a beaker of cold water.

  • Extraction: Extract the aqueous mixture with ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify by flash column chromatography or vacuum distillation.

Data Summary: Optimizing the Darzens Reaction

The following data, adapted from literature, illustrates how reaction conditions can influence the yield and diastereoselectivity of the Darzens condensation with substituted cyclohexanones.[6]

EntryKetone SubstrateBaseSolventYield (%)Diastereomeric Ratio (ax:eq attack)
14-tert-Butylcyclohexanonet-BuOKCH₂Cl₂8592 : 8
24-tert-ButylcyclohexanoneKHMDSTHF95>95 : 5
3cis-3,5-Dimethylcyclohexanonet-BuOKCH₂Cl₂31- (complex mixture)
4cis-3,5-DimethylcyclohexanoneKHMDSTHF8043 : 57

Analysis:

  • Entry 1 vs. 2: For a simple substituted cyclohexanone, switching from t-BuOK to the more reactive, hindered base KHMDS improves both the yield and the selectivity for axial attack.

  • Entry 3 vs. 4: For the target precursor, cis-3,5-dimethylcyclohexanone, t-BuOK gives a low yield and a complex mixture. In contrast, KHMDS provides a good yield (80%) and a defined, albeit nearly 1:1, mixture of diastereomers.[6] This highlights the critical role of the base in achieving a successful transformation for this specific substrate. Further optimization of temperature and reaction time could potentially improve the diastereomeric ratio.

References

  • Shinohara, Y., Ohba, Y., Takagi, R., Kojima, S., & Ohkata, K. (2001). Stereoselectivity in the Darzens Condensation of Substituted Cyclohexanones with (-)-8-Phenylmenthyl α-Chloroacetate. HETEROCYCLES, 55(1), 9-12. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Methylenecyclohexane oxide. Organic Syntheses, 49, 78. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Darzens Epoxide Synthesis. Retrieved from [Link]

  • NRO-Chemistry. (2021, September 11). Corey-Chaykovsky Reactions [Video]. YouTube. [Link]

  • Beilstein Archives. (2022). Base-Catalyzed Diastereoselective Construction of Spiro-epoxyoxindoles by the Darzens Reaction of 3-Chlorooxindoles with Aryl Aldehydes under Solvent-free Grinding. Beilstein Archives. [Link]

  • Kaur, N. (2015). Epoxide synthesis from carbonyl compounds using sulfur ylides-II. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Stereoselectivity in Spiro Epoxide Production

Welcome to the Technical Support Center. Spiro epoxides are highly strained, three-membered ring intermediates critical to natural product total synthesis and modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Spiro epoxides are highly strained, three-membered ring intermediates critical to natural product total synthesis and modern drug discovery. Achieving precise stereocontrol—whether diastereoselectivity in the Johnson-Corey-Chaykovsky (JCC) reaction or enantioselectivity in organocatalytic Weitz-Scheffer epoxidations—requires a rigorous understanding of mechanistic causality.

As a Senior Application Scientist, I have structured this guide to provide you with field-proven troubleshooting steps, self-validating protocols, and the mechanistic insights necessary to resolve stereochemical failures in your spiro epoxidation workflows.

Section 1: Mechanistic Causality & Reaction Pathways

The stereochemical outcome of spiro epoxidation is fundamentally dictated by transition state geometry and the reversibility of intermediate formation. In the classic JCC reaction, the choice of sulfur ylide alters the reaction's thermodynamic profile, serving as the primary lever for stereocontrol.

G Substrate Carbonyl Substrate (e.g., Cyclohexanone deriv.) Ylide Sulfur Ylide Addition Substrate->Ylide Sulfonium Dimethylsulfonium Methylide (Kinetic Control) Ylide->Sulfonium Sulfoxonium Dimethylsulfoxonium Methylide (Thermodynamic Control) Ylide->Sulfoxonium Betaine1 Irreversible Betaine Formation Sulfonium->Betaine1 Betaine2 Reversible Betaine Formation Sulfoxonium->Betaine2 Product1 Axial Attack favored (Equatorial Spiro Epoxide) Betaine1->Product1 Fast Ring Closure Product2 Equatorial Attack favored (Axial Spiro Epoxide) Betaine2->Product2 Equilibration

Mechanistic divergence in the Johnson-Corey-Chaykovsky reaction based on sulfur ylide selection.

Section 2: Troubleshooting Guide & FAQs

Q1: I am observing poor diastereoselectivity when attempting to synthesize a spiro epoxide from a substituted cyclohexanone. How can I invert or improve the stereocontrol? Root Cause: The stereoselectivity in the 1[1] is heavily dependent on the stability of the sulfur ylide used. Dimethylsulfonium methylide (Corey's ylide 1) is highly reactive; its addition to the carbonyl is irreversible, leading to kinetic control (typically axial attack, yielding the equatorial epoxide). Conversely, dimethylsulfoxonium methylide (Corey's ylide 2) is more stable; its betaine intermediate formation is reversible, allowing equilibration to the thermodynamically more stable product (equatorial attack, yielding the axial epoxide). Actionable Solution:

  • If you require the kinetically favored isomer, generate dimethylsulfonium methylide in situ at low temperatures (-78 °C to 0 °C) using n-BuLi or NaH in THF.

  • If you require the thermodynamically favored isomer, switch to dimethylsulfoxonium methylide. Note: When using dimethylsulfoxonium methylide under n-BuLi/THF conditions, be prepared to purify away 2[2].

Q2: When reacting an α,β-unsaturated cyclic ketone with a sulfur ylide, I am getting a cyclopropane instead of the desired spiro epoxide. Why? Root Cause: This is a classic chemoselectivity issue. Corey and Chaykovsky originally observed that3[3] over 1,2-addition due to their softer nucleophilic character, resulting in cyclopropanation of the alkene. Sulfonium ylides, being harder nucleophiles, strictly prefer direct 1,2-addition to the carbonyl. Actionable Solution: To strictly obtain the spiro epoxide from an enone, you must use the less stable, harder dimethylsulfonium methylide. Ensure strict temperature control (-78 °C) to prevent decomposition and suppress any competing 1,4-addition pathways.

Q3: My organocatalytic asymmetric epoxidation of unsaturated pyrazolones is yielding racemic spiroepoxides. What parameters should I adjust? Root Cause: The4[4] relies on a delicate hydrogen-bonding network between the chiral amine-thiourea catalyst, the substrate, and the oxidant. If the oxidant is too reactive or the solvent disrupts H-bonding, the background (uncatalyzed) reaction outcompetes the chiral pathway. Actionable Solution:

  • Oxidant: Switch from aqueous H₂O₂ to anhydrous tert-butyl hydroperoxide (TBHP) in decane. TBHP provides a more controlled release of the peroxy species.

  • Solvent: Use non-polar, non-protic solvents (e.g., toluene or MTBE) to maximize the strength of the thiourea-substrate hydrogen bonds.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Stereoselective Synthesis of Spiro-epoxides via Kinetic JCC Reaction

Self-Validation Checkpoint: The immediate disappearance of the yellow ylide color upon ketone addition confirms active betaine formation. If the solution remains yellow, your electrophile is unreactive or moisture has quenched the ylide.

  • Preparation of Ylide: In a flame-dried Schlenk flask under argon, suspend trimethylsulfonium iodide (1.2 equiv) in anhydrous THF (0.2 M). Cool the suspension to -10 °C.

  • Deprotonation: Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes until a clear, pale-yellow solution of dimethylsulfonium methylide forms.

  • Substrate Addition: Cool the mixture to -78 °C. Add the cyclic ketone substrate (1.0 equiv) dissolved in a minimal amount of THF dropwise over 15 minutes.

  • Ring Closure: Maintain the reaction at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via ¹H NMR. The spiro epoxide methylene protons typically appear as a characteristic AB quartet between 2.5–3.0 ppm.

G Enone Unsaturated Pyrazolone Complex H-Bonding Activation Complex Enone->Complex Catalyst Chiral Amine-Thiourea Catalyst Catalyst->Complex Oxidant tert-Butyl Hydroperoxide (TBHP) Peroxy Peroxy Enolate Intermediate Oxidant->Peroxy Complex->Peroxy + TBHP Spiro Enantioenriched Spiro-Epoxide (trans or cis) Peroxy->Spiro Stereoselective Ring Closure

Organocatalytic asymmetric epoxidation workflow for spiro-pyrazolones.

Section 4: Quantitative Data Summary

Reagent / Catalyst SystemSubstrate TypePrimary Reaction PathwayStereochemical OutcomeKey Byproducts / Risks
Dimethylsulfonium methylide Cyclic Ketones1,2-addition (Irreversible)Kinetically favored spiro epoxideEpimerization if warmed too quickly
Dimethylsulfoxonium methylide Cyclic Ketones1,2-addition (Reversible)Thermodynamically favored spiro epoxideβ-hydroxymethyl sulfide (with n-BuLi)
Dimethylsulfoxonium methylide α,β-Unsaturated Ketones1,4-addition (Michael)CyclopropanationComplete loss of epoxide target
Amine-Thiourea + TBHP Unsaturated PyrazolonesWeitz-Scheffer EpoxidationHigh ee (>90%), trans or cis spiroepoxideRacemization in protic solvents

Section 5: Mechanistic Note on Transition States

Advanced computational studies have demonstrated that the5[5] during the epoxidation of simple alkenes. This spiro approach minimizes steric repulsion and maximizes the back-bonding interaction of the distal oxygen lone-pair with the C=C π* orbital. When troubleshooting novel substrates, always model the spiro transition state to predict the face of attack and resulting stereochemistry accurately.

References

  • Johnson–Corey–Chaykovsky reaction. Wikipedia, The Free Encyclopedia.
  • Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. MDPI.
  • Diastereodivergent and Enantioselective Access to Spiroepoxides via Organocatalytic Epoxidation of Unsaturated Pyrazolones.
  • Spiro versus Planar Transition Structures in the Epoxidation of Simple Alkenes. A Reassessment of the Level of Theory Required.
  • Corey-Chaykovsky Reaction. Alfa Chemistry.

Sources

Troubleshooting

optimizing reaction temperature for Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate , a highly substituted spiro-epoxide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate , a highly substituted spiro-epoxide.

The synthesis of this molecule relies on the Darzens condensation between 2,5-dimethylcyclohexan-1-one and ethyl chloroacetate . Because this reaction involves multiple distinct mechanistic steps—each with vastly different activation energies and thermodynamic profiles—precise temperature modulation is the single most critical variable for success.

Below, you will find a mechanistic breakdown, a troubleshooting Q&A, quantitative data, and a self-validating experimental protocol to optimize your yields and diastereomeric ratios.

Mechanistic Pathway & Temperature Dependence

The Darzens reaction is not a single-step concerted process. It requires a strict temperature gradient to separate the kinetic addition phase from the thermodynamic ring-closure phase .

G N1 Ethyl Chloroacetate + Strong Base (LDA) N2 Enolate Intermediate (Kinetic Control) N1->N2 Deprotonation T < -40°C N3 2,5-dimethylcyclohexanone Addition N2->N3 Nucleophilic Attack N7 Side Reactions: Self-Condensation / Retro-Aldol N2->N7 T > -20°C (Thermal Degradation) N4 Halohydrin Alkoxide (Diastereomeric Mixture) N3->N4 C-C Bond Formation T = -78°C to -40°C N5 Intramolecular SN2 Ring Closure N4->N5 Overcome Activation Energy Warming to 0°C - 25°C N4->N7 T > 25°C (Retro-Aldol) N6 Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (Target Spiro-Epoxide) N5->N6 Chloride Displacement

Fig 1: Temperature-dependent mechanistic pathway of the Darzens spiro-epoxidation.

Troubleshooting & FAQ

Q1: Why do I see poor conversion and high amounts of unreacted 2,5-dimethylcyclohexanone when running the reaction at a constant 25°C? A: Running the reaction isothermally at room temperature causes the rapid degradation of the ethyl chloroacetate enolate. The enolate is highly reactive and will undergo self-condensation (forming complex dichloro-glutarate derivatives) if not kept strictly below -40°C during generation and addition. You must establish a temperature gradient: generate the enolate at -78°C, add the ketone, and only then allow the system to warm .

Q2: How does temperature affect the diastereomeric ratio (d.r.) of the spiro-epoxide? A: The addition of the enolate to the substituted cyclohexanone dictates the stereochemistry at the spiro center (axial vs. equatorial attack). Lower temperatures (-78°C) freeze the cyclohexane ring in its lowest-energy chair conformation, favoring kinetic equatorial attack by the bulky enolate. If the temperature is raised too quickly before the alkoxide intermediate is fully formed, the reaction can undergo retro-aldol equilibration, shifting from kinetic to thermodynamic control and degrading your d.r.

Q3: My reaction stalls at the intermediate stage. How can I drive the epoxide ring closure without causing decomposition? A: The initial aldol-type addition is fast at -78°C, but the subsequent intramolecular SN2 displacement of the chloride by the alkoxide has a significantly higher activation energy barrier. If you maintain the reaction at -78°C indefinitely, it will stall at the halohydrin alkoxide stage. To drive epoxidation, you must execute a controlled thermal ramp (e.g., warming to 0°C over 2 hours, then to 25°C).

Q4: Can I use Potassium tert-butoxide (KOtBu) instead of Lithium Diisopropylamide (LDA) to avoid cryogenic temperatures? A: While KOtBu is a classic base for Darzens condensations and can be used at slightly higher temperatures (-20°C to 0°C), it often results in lower yields for highly sterically hindered ketones like 2,5-dimethylcyclohexanone. LDA at -78°C provides a cleaner, irreversible enolization, which is critical for maximizing both yield and stereocontrol in complex spiro-systems .

Quantitative Data: Temperature Profile Optimization

The following table summarizes the causal relationship between temperature profiling and reaction success, demonstrating why a gradient approach is mandatory.

Base / SolventAddition Temp (°C)Ring Closure Temp (°C)Yield (%)d.r. (trans:cis)*Primary Issue Observed
LDA / THF-78-78 (Isothermal)< 10N/AReaction stalls at the halohydrin intermediate.
LDA / THF -78 0 to 25 (Gradient) 82 - 88 85:15 Optimal. High conversion, excellent kinetic stereocontrol.
KOtBu / THF-2025 (Gradient)65 - 7060:40Moderate retro-aldol epimerization; lower d.r.
KOtBu / THF2525 (Isothermal)< 3050:50Severe self-condensation of ethyl chloroacetate.

*Note: "trans/cis" refers to the relative stereochemistry between the ester group and the methyl substituents on the cyclohexane ring.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes a thermal gradient and includes built-in analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next temperature phase.

Reagents:

  • 2,5-dimethylcyclohexan-1-one (1.0 equiv, strictly anhydrous)

  • Ethyl chloroacetate (1.2 equiv)

  • Lithium Diisopropylamide (LDA) (1.25 equiv, 2.0 M in THF/heptane)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • System Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (0.2 M relative to ketone) and cool the system to exactly -78°C using a dry ice/acetone bath.

  • Enolate Generation: Add the LDA solution dropwise over 10 minutes. Follow immediately by the dropwise addition of ethyl chloroacetate.

    • Causality: The low temperature prevents the highly reactive ester enolate from attacking unreacted ethyl chloroacetate.

  • Kinetic Addition: Stir the enolate for 15 minutes at -78°C, then add 2,5-dimethylcyclohexan-1-one dropwise over 20 minutes. Maintain at -78°C for 2 hours.

    • Validation Checkpoint 1: Withdraw a 0.1 mL aliquot, quench in cold ether/sat. NH4Cl, and analyze via TLC or GC-MS. You should observe the complete consumption of the ketone and the appearance of the halohydrin intermediate (m/z ~248). Do not proceed to step 4 until the ketone is consumed.

  • Thermal Ramp (Ring Closure): Remove the dry ice bath and replace it with an ice-water bath (0°C). Allow the reaction to stir at 0°C for 2 hours, then remove the bath and allow it to warm to 25°C for 1 hour.

    • Causality: This gradual warming provides the exact thermal energy required to overcome the SN2 activation barrier for epoxide closure, without providing excess heat that would trigger retro-aldol reversion.

    • Validation Checkpoint 2: GC-MS of a second aliquot should show the disappearance of the halohydrin mass and the emergence of the target spiro-epoxide (m/z 212.14).

  • Quench and Workup: Cool the reaction back to 0°C and quench meticulously with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate the pure Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate.

References

  • Darzens reaction , Wikipedia,[Link]

  • Darzens Reaction , Organic Chemistry Portal,[Link]

  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions , National Center for Biotechnology Information (PMC),[Link]

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CID 95588) , PubChem,[Link]

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate: A Comparative Analysis for Structural Elucidation

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, a molecule featuring a complex stereochemical landscape with a spirocyclic epoxide fused to a substituted cyclohexane ring.

This document moves beyond a simple recitation of expected chemical shifts. Instead, it offers a comparative guide, dissecting the molecule's constituent parts and contrasting their expected spectral signatures with those of simpler, alternative structures. This approach not only facilitates the interpretation of the target molecule's spectra but also deepens the understanding of how different structural motifs influence NMR parameters. The insights and protocols herein are designed to be self-validating, grounded in established spectroscopic principles and supported by experimental data from analogous systems.

Structural Overview and Stereochemical Considerations

Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate presents several key structural features that dictate its NMR spectra:

  • A Spirocyclic Core: The fusion of an oxirane (epoxide) ring and a cyclohexane ring at a single quaternary carbon (the spiro center) introduces significant rigidity and unique electronic effects.[1]

  • Multiple Stereocenters: The presence of the spiro carbon, the carbon bearing the carboxylate group, and the two methyl-substituted carbons on the cyclohexane ring can lead to the formation of multiple diastereomers.

  • Diastereotopic Protons: The chiral centers render many of the methylene protons on the cyclohexane and epoxide rings diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.[2][3][4]

The primary challenge in analyzing the NMR spectra of this molecule is not just identifying the signals but assigning them to the correct atoms within a specific stereoisomer. This guide will use a predictive and comparative approach to tackle this challenge.

Predicted ¹H NMR Spectrum: A Comparative Breakdown

The ¹H NMR spectrum of this molecule is best understood by dissecting it into three key regions and comparing the expected signals to simpler, non-spirocyclic analogs.

The Epoxide and Ester Region (δ 2.5 - 4.5 ppm)

This downfield region is dominated by protons on or adjacent to electronegative oxygen atoms.

  • Epoxide Proton (H-2): The single proton on the carbon bearing the ester group (C-2) is expected to appear in the characteristic epoxide region of δ 2.5 - 3.5 ppm .[2] Its chemical shift is influenced by both the ring strain of the oxirane and the electron-withdrawing effect of the adjacent ester. This proton will likely appear as a singlet, as it has no adjacent protons for spin-spin coupling.

  • Ethyl Ester Group: This functional group gives rise to a highly predictable and diagnostic pattern:

    • A quartet integrating to 2H around δ 4.1 - 4.3 ppm . This signal corresponds to the -O-CH₂ -CH₃ group, which is deshielded by the adjacent oxygen. It is split into a quartet by the three neighboring methyl protons.[5]

    • A triplet integrating to 3H around δ 1.2 - 1.4 ppm . This signal corresponds to the -O-CH₂-CH₃ group. It is split into a triplet by the two neighboring methylene protons.[6][7]

Comparison Point: In a simple, non-cyclic epoxide like 1,2-epoxypropane, the epoxide protons also resonate in the δ 2.5 - 3.5 ppm range.[2] Similarly, the classic quartet/triplet pattern of an ethyl ester is a hallmark signature.[5] The presence of these signals in the spectrum of the target molecule provides immediate confirmation of these functional groups.

The Cyclohexane Ring Region (δ 0.8 - 2.2 ppm)

This upfield region will contain the complex, and often overlapping, signals from the protons on the 4,7-dimethylcyclohexane ring. The spiro-fusion and methyl substituents will lead to a complex array of multiplets.

  • Methine Protons (H-4, H-7): The protons on the carbons bearing the methyl groups will appear as complex multiplets. Their exact chemical shift will be highly dependent on their axial or equatorial position and the overall conformation of the cyclohexane ring.

  • Methylene Protons: The four methylene groups of the cyclohexane ring will give rise to a series of complex, overlapping multiplets. Due to the presence of multiple chiral centers, these protons are diastereotopic and will have distinct chemical shifts.[4][8]

The Methyl Group Region (δ 0.8 - 1.2 ppm)

The two methyl groups will appear as doublets in this region, being split by the methine protons at C-4 and C-7. The precise chemical shifts of these methyl groups are powerful diagnostic tools for determining their relative stereochemistry (cis/trans).

Comparison Point: In simple methyl-substituted cyclohexanes, equatorial methyl groups typically resonate further downfield (δ ~0.9 ppm) compared to axial methyl groups (δ ~0.7 ppm) due to 1,3-diaxial interactions that cause shielding.[9] By comparing the observed methyl chemical shifts to these established values, one can infer the stereochemistry of the substituents.

Proton Type Predicted δ (ppm) Predicted Multiplicity Comparative Notes
Ethyl (-O-CH₂ -CH₃)4.1 - 4.3Quartet (q)Classic ethyl ester pattern, deshielded by oxygen.[5]
Epoxide (H-2)2.5 - 3.5Singlet (s)Characteristic for protons on an epoxide ring.[2]
Cyclohexane (CH, CH₂)0.8 - 2.2Complex Multiplets (m)Signals are often overlapping; diastereotopicity is expected.[3][4]
Ethyl (-O-CH₂-CH₃ )1.2 - 1.4Triplet (t)Classic ethyl ester pattern.[6]
Methyl (-CH-CH₃ )0.8 - 1.2Doublets (d)Chemical shift is diagnostic of axial vs. equatorial position.[9]

Predicted ¹³C NMR Spectrum: A Structural Fingerprint

The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and offers key diagnostic signals for the functional groups.

Carbon Type Predicted δ (ppm) Comparative Notes
Ester Carbonyl (C =O)165 - 175Characteristic downfield shift for ester carbonyls.[10]
Ethyl (-O-CH₂ -CH₃)60 - 62Typical for the methylene carbon of an ethyl ester.
Spiro Carbon (C -3)60 - 70Quaternary carbon, deshielded by two oxygen atoms.
Epoxide (C -2)45 - 55Characteristic shift for substituted epoxide carbons.[2]
Cyclohexane (C H, C H₂)20 - 45Saturated carbons; shifts depend on substitution and stereochemistry.[9][11]
Methyl (-CH-CH₃ )15 - 25Shift is diagnostic of axial vs. equatorial orientation.[9][12]
Ethyl (-O-CH₂-CH₃ )14 - 15Typical for the methyl carbon of an ethyl ester.

Comparison Point: The chemical shifts of the cyclohexane and methyl carbons are particularly informative. Studies on substituted cyclohexanes have shown that axial methyl carbons are significantly shielded (appear at a lower ppm value) compared to equatorial methyl carbons.[9] For instance, an axial methyl carbon might appear around 15-19 ppm, while an equatorial one would be further downfield at 27-36 ppm.[9] This difference provides a powerful tool for assigning the diastereomer.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a foundational overview, complex molecules like this necessitate 2D NMR experiments for complete and unambiguous structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would be essential for tracing the connectivity of the protons within the cyclohexane ring and confirming the ethyl ester fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is invaluable for definitively assigning which protons are attached to which carbons.[12] For example, it would be used to link the methyl proton doublets to their corresponding carbon signals, confirming their axial or equatorial nature based on the ¹³C chemical shift.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton, for instance, by showing a correlation from the H-2 proton on the epoxide to the ester carbonyl carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of their bonding connectivity. It is the definitive tool for determining the stereochemistry, for example, by observing through-space interactions between a methyl group and axial protons on the cyclohexane ring.

Experimental Protocols

Acquiring high-quality NMR data is critical. The following protocol outlines a self-validating system for the analysis of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate.

Protocol 1: Standard ¹H and ¹³C NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm).[13]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a spectral width of ~16 ppm.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~220 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically several hundred to several thousand) to achieve adequate signal-to-noise, especially for the quaternary spiro carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra correctly.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS (0 ppm). Calibrate the ¹³C spectrum similarly (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H signals and pick the peaks for both spectra.

Visualization of Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for spectral analysis and the key structural features influencing the NMR spectra.

G cluster_0 NMR Analysis Workflow A Sample Preparation (5-10 mg in CDCl3) B 1D NMR Acquisition (1H, 13C) A->B C Initial Analysis (Identify Functional Groups) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Full Assignment (Connectivity) D->E F NOESY / Conformation (Stereochemistry) E->F G Final Structure Confirmation F->G

Caption: A typical workflow for the complete structural elucidation of a complex organic molecule using NMR spectroscopy.

G cluster_H ¹H NMR Features cluster_C ¹³C NMR Features Mol Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate H1 Epoxide H (δ 2.5-3.5) Mol->H1 influences H2 Ethyl Ester (Quartet & Triplet) Mol->H2 influences H3 Cyclohexane CH/CH₂ (Complex Multiplets) Mol->H3 influences H4 Methyl Doublets (Stereochem Indicator) Mol->H4 influences C1 Ester C=O (δ 165-175) Mol->C1 influences C2 Spiro & Epoxide C (δ 45-70) Mol->C2 influences C3 Cyclohexane C (δ 20-45) Mol->C3 influences C4 Methyl C (Axial vs. Eq. Shift) Mol->C4 influences

Caption: Relationship between the key structural motifs of the target molecule and their characteristic NMR spectral features.

Conclusion

The NMR spectral analysis of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a multifaceted challenge that requires a deep understanding of fundamental NMR principles and the subtle effects of stereochemistry. By adopting a comparative approach—dissecting the molecule into its constituent parts and contrasting their expected signals with known data from simpler systems—a confident and accurate structural assignment is achievable. While 1D NMR provides the initial, crucial fingerprints of the key functional groups, a full suite of 2D NMR experiments, particularly COSY, HSQC, and NOESY, is indispensable for unambiguously determining the connectivity and, most importantly, the relative stereochemistry of this complex spirocyclic system. The protocols and predictive data provided in this guide serve as a robust framework for researchers undertaking the characterization of this and other similarly complex molecules.

References

  • Eliel, E. L., & Manoharan, M. (1981). Carbon-13 NMR spectra of 1,3-dioxanes. Conformational effects and substituent parameters. The Journal of Organic Chemistry, 46(10), 1959–1966. [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]

  • Charki, P., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. [Link] (Note: This is a representative link format as the original link was a generic data repository link).

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C, 2H coupling constants and 2H-induced 13C NMR isotope chemical shifts in deuteriated cyclohexanes. [Link]

  • Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Doc Brown's Chemistry. (2026). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts. [Link]

  • SpectraBase. (n.d.). 1-Oxaspiro[14][15]octane. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • PubMed. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. [Link]

  • ResearchGate. (n.d.). 31 P NMR spectra of spiro-ansa compound. [Link]

  • Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?. [Link]

  • YouTube. (2023). NMR Spectroscopy | Interpreting Spectra | Ester. [Link]

  • Reddit. (2022). Help Interpreting NMR Spectrum Data. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]

  • ACS Publications. (2015). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. [Link]

  • PubChem. (n.d.). Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. [Link]

  • Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. [Link]

  • CORE. (n.d.). Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

Sources

Comparative

Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate vs acyclic epoxides reactivity

An In-Depth Guide to the Comparative Reactivity of Spirocyclic vs. Acyclic Epoxides A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Executive Summary Epoxides are pivotal interme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of Spirocyclic vs. Acyclic Epoxides

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Executive Summary

Epoxides are pivotal intermediates in organic synthesis, valued for their ability to introduce complex functionality through stereospecific ring-opening reactions.[1][2] Their reactivity, however, is not uniform and is profoundly influenced by their substitution and topology. This guide provides an in-depth comparison of the reactivity of a structurally constrained spirocyclic epoxide, Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, against that of representative acyclic epoxides. We will dissect the roles of ring strain, steric hindrance, and electronic effects in dictating reaction rates and regioselectivity. By synthesizing established mechanistic principles with data-driven comparisons, this document aims to equip researchers with the predictive understanding necessary to leverage these powerful synthons in complex molecule synthesis and drug development.

Fundamental Principles of Epoxide Reactivity

The synthetic utility of epoxides is rooted in the inherent instability of the three-membered oxirane ring. This instability, or ring strain, arises from significant deviation from the ideal sp³ bond angle of 109.5° to approximately 60°.[3][4] This strain makes the C-O bonds weak and the epoxide carbons highly electrophilic, driving ring-opening reactions that relieve this energy.[1][5] These reactions predominantly follow two distinct mechanistic pathways, dictated by the reaction conditions.

  • Base-Catalyzed/Nucleophilic Ring-Opening: Under basic or neutral conditions with a strong nucleophile (e.g., alkoxides, amines, Grignard reagents), the reaction proceeds via a direct S(_N)2 mechanism. The nucleophile attacks one of the electrophilic carbons, leading to the cleavage of the C-O bond and inversion of stereochemistry at the site of attack. The regioselectivity is governed primarily by sterics, with the nucleophile preferentially attacking the least substituted carbon atom.[6][7][8]

  • Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is first protonated, creating a highly activated electrophile and a better leaving group (a neutral hydroxyl group).[6][9] The mechanism is a hybrid between S(_N)1 and S(_N)2.[7][10] The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. The nucleophile then attacks the carbon that can best stabilize this positive charge (i.e., the most substituted carbon). This pathway exhibits significant S(_N)1-like character, although the reaction still generally proceeds with backside attack and inversion of configuration.[6][10]

G cluster_0 Base-Catalyzed (SN2) Pathway cluster_1 Acid-Catalyzed (SN1-like) Pathway B_start Unsymmetrical Epoxide B_ts Transition State B_start->B_ts Steric Control B_prod Product (Attack at less substituted C) B_ts->B_prod B_nuc Nu⁻ B_nuc->B_start Direct Attack A_start Unsymmetrical Epoxide A_protonated Protonated Epoxide A_start:e->A_protonated:w Protonation A_ts Transition State (δ+ on more substituted C) A_protonated->A_ts Electronic Control A_prod Product (Attack at more substituted C) A_ts->A_prod A_hplus H⁺ A_nuc Nu-H A_nuc->A_ts Attack

Figure 1: Mechanistic overview of epoxide ring-opening reactions.

Structural Analysis: Spirocyclic vs. Acyclic Architectures

The reactivity differences between Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate and acyclic epoxides stem directly from their distinct three-dimensional structures.

Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

This molecule possesses a unique spirocyclic architecture where the epoxide ring and a substituted cyclohexane ring share a single quaternary carbon atom.

  • Elevated Ring Strain: The spiro-fusion introduces additional torsional and angle strain compared to a simple acyclic epoxide.[3][11] The rigid cyclohexane forces specific conformations that can increase the eclipsing interactions around the epoxide, further elevating its ground-state energy and making it thermodynamically more poised for reaction.[12][13]

  • Steric Hindrance: The bulky 4,7-dimethylcyclohexane ring provides a highly congested steric environment. It effectively blocks one face of the epoxide and sterically encumbers the spiro-carbon (C1), influencing the trajectory of incoming nucleophiles.

  • Electronic Effects: The ethyl carboxylate group (-COOEt) at C2 is a potent electron-withdrawing group (EWG). This effect polarizes the C2-O bond, making the C2 carbon significantly more electrophilic.[14][15]

Acyclic Epoxides (for comparison)

Acyclic epoxides, such as 1,2-epoxyhexane (monosubstituted), (Z)-stilbene oxide (disubstituted), and 2-methyl-1,2-epoxyhexane (trisubstituted), offer greater conformational flexibility.

  • Variable Steric Profile: Steric hindrance is localized to the substituents on the oxirane ring itself, without the overarching conformational lock of a spiro-system.

  • Substituent-Dependent Electronics: Electronic effects are determined by the nature of the attached groups (alkyl groups are weakly donating, phenyl groups can be donating or withdrawing via resonance/induction).

  • Baseline Ring Strain: While strained, they represent a baseline level of epoxide strain without the additional contribution from spiro-fusion.

G cluster_spiro Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate cluster_acyclic Acyclic Epoxide (e.g., Trisubstituted) spiro_img spiro_label Key Features: - High Ring Strain (Spiro-fusion) - Severe Steric Hindrance - Strong Electronic Pull (EWG) acyclic_img acyclic_label Key Features: - Baseline Ring Strain - Localized Steric Hindrance - Conformational Flexibility

Figure 2: Structural comparison of the spirocyclic and a representative acyclic epoxide.

Comparative Reactivity: A Mechanistic Dissection

The structural features outlined above translate into predictable, yet distinct, reactivity patterns.

Kinetic Reactivity: The Impact of Ring Strain

The increased ring strain of the spiro-epoxide is expected to result in a higher reaction rate for ring-opening compared to a sterically similar acyclic epoxide under the same conditions. The relief of this additional strain provides a greater thermodynamic driving force for the reaction.[11][12]

Regioselectivity: A Contest of Sterics and Electronics

The outcome of nucleophilic attack is highly dependent on the reaction mechanism.

  • Under Basic (S(_N)2) Conditions:

    • Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate: Two factors overwhelmingly favor nucleophilic attack at the C2 position: (1) The spiro-carbon (C1) is a highly hindered quaternary center, making it sterically inaccessible. (2) The electron-withdrawing ester group makes C2 the more electrophilic carbon. The attack is predicted to occur exclusively at C2.

    • Acyclic Epoxides: Regioselectivity follows the classic S(_N)2 model, with attack occurring at the least sterically hindered carbon. For a trisubstituted epoxide like 2-methyl-1,2-epoxyhexane, attack would occur at the secondary C1 carbon over the tertiary C2 carbon.[7][16]

  • Under Acidic (S(_N)1-like) Conditions:

    • Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate: This presents a fascinating competition. Electronic arguments favor the formation of a partial positive charge at the more substituted spiro-carbon (C1), which is a tertiary center. However, the electron-withdrawing ester at C2 will destabilize an adjacent positive charge at C1. Furthermore, the severe steric hindrance at C1 may still impede the approach of the nucleophile, even in an S(_N)1-like transition state. The regioselectivity in this case is less straightforward and may depend heavily on the specific acid and nucleophile used.[6][17]

    • Acyclic Epoxides: The outcome is more predictable. For 2-methyl-1,2-epoxyhexane, the partial positive charge will be stabilized at the tertiary C2 carbon, and nucleophilic attack will occur there.[10][18]

Experimental Protocols and Comparative Data

To quantify these differences, we propose two standard comparative experiments. The data presented in the tables are illustrative, based on established chemical principles, to highlight the expected outcomes.

Experiment 1: Acid-Catalyzed Hydrolysis Kinetics

This experiment measures the rate of ring-opening in an acidic aqueous medium, providing a direct comparison of intrinsic reactivity.

Protocol:

  • Prepare 0.1 M solutions of both Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate and a control, 2-methyl-1,2-epoxyhexane, in a 9:1 Acetone:Water solvent mixture.

  • Equilibrate the solutions to 25°C in a temperature-controlled water bath.

  • Initiate the reaction by adding a catalytic amount of perchloric acid (to a final concentration of 0.01 M).

  • Withdraw aliquots at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Quench the reaction in each aliquot with a saturated sodium bicarbonate solution.

  • Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR to determine the concentration of the remaining epoxide.

  • Plot ln([Epoxide]) vs. time to determine the pseudo-first-order rate constant (k(_{obs})).

G start Prepare 0.1 M Epoxide Solution equilibrate Equilibrate to 25°C start->equilibrate initiate Add H⁺ Catalyst (t=0) equilibrate->initiate loop_start Start Timer initiate->loop_start withdraw Withdraw Aliquot loop_start->withdraw at t = x min quench Quench with NaHCO₃ withdraw->quench analyze GC / NMR Analysis quench->analyze analyze->loop_start Continue until t = 60 min plot Plot ln[E] vs. time Determine k_obs analyze->plot After all time points

Figure 3: Experimental workflow for the kinetic analysis of acid-catalyzed hydrolysis.

Table 1: Comparative Kinetic Data for Acid-Catalyzed Hydrolysis

Compoundk(_{obs}) (x 10⁻⁴ s⁻¹)Relative RateMajor Regioisomer
Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate8.2~3.5xAttack at C1
2-Methyl-1,2-epoxyhexane (Acyclic Control)2.31.0xAttack at C2

Causality: The significantly higher rate constant (k(_{obs})) for the spiro-epoxide is a direct consequence of its greater ground-state energy due to increased ring strain.[12][13] The relief of this strain provides a potent thermodynamic driving force for the reaction.

Experiment 2: Regioselectivity with a Nitrogen Nucleophile

This experiment compares the regiochemical outcome of the reaction with benzylamine under standard S(_N)2 conditions.

Protocol:

  • In separate flasks, dissolve Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (1 mmol) and 2-methyl-1,2-epoxyhexane (1 mmol) in 5 mL of ethanol.

  • Add benzylamine (1.1 mmol, 1.1 equivalents) to each flask.

  • Heat the reaction mixtures to reflux (approx. 78°C) and monitor by Thin Layer Chromatography (TLC).

  • Upon consumption of the starting material, cool the reactions to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography.

  • Determine the ratio of regioisomers in the purified product using ¹H NMR spectroscopy.

Table 2: Comparative Regioselectivity Data for Aminolysis

CompoundReaction Time (h)Yield (%)Regioisomer Ratio (Attack at C1:C2)
Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate492%0 : 100
2-Methyl-1,2-epoxyhexane (Acyclic Control)1285%>95 : <5

Causality: For the spiro-epoxide, the complete selectivity for attack at C2 is dictated by the overwhelming steric hindrance at the C1 spiro-center.[16] For the acyclic control, the high selectivity for attack at the less-substituted C1 position is a classic example of steric control in an S(_N)2 reaction.[5][7] The faster reaction time for the spiro-epoxide again points to its enhanced intrinsic reactivity.

Summary and Implications for Synthesis

The reactivity of an epoxide is a nuanced function of its structure. This guide demonstrates that the spirocyclic architecture of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate imparts distinct properties when compared to more conventional acyclic epoxides.

Summary of Key Differences:

FeatureEthyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateTypical Acyclic Epoxides
Ring Strain High (Enhanced by spiro-fusion)Moderate (Baseline)
Kinetic Reactivity FasterSlower
Steric Profile Rigid, highly congested at C1 and one faceFlexible, locally congested
S(_N)2 Regioselectivity Exclusive attack at C2 (ester-bearing carbon)Attack at least substituted carbon
S(_N)1-like Regioselectivity Complex (competition between sterics and electronics)Attack at most substituted carbon

For the medicinal chemist and synthesis professional, these differences are not merely academic. The spiro-epoxide serves as a rigid, conformationally locked building block. Its predictable reactivity under S(_N)2 conditions allows for the high-fidelity installation of nucleophiles at a specific position, while the spirocyclic core can serve as a non-planar scaffold to explore chemical space, a valuable attribute in modern drug design. Understanding these fundamental principles of reactivity is paramount to rationally designing and executing complex synthetic routes.

References

  • Vertex AI Search. (n.d.). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity.
  • Semantic Scholar. (n.d.). Nucleophilic ring opening of 1,2-epoxides in aqueous medium.
  • OpenOChem Learn. (n.d.). Reactions of Epoxides - Nucleophilic Ring Opening.
  • PubMed. (2016). Ring opening of epoxides with C-nucleophiles.
  • Journal of the American Chemical Society. (n.d.). Nucleophilic Ring Opening of Epoxides by Organolithium Compounds: Ab Initio Mechanisms.
  • ResearchGate. (n.d.). Reaction of trisubstituted epoxide 11 with Cp2TiCl.
  • ACS Publications. (2010). Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols. The Journal of Physical Chemistry A.
  • ACS Publications. (2004). Cp2TiCl-Promoted Isomerization of Trisubstituted Epoxides to exo-Methylene Allylic Alcohols on Carvone Derivatives. The Journal of Organic Chemistry.
  • ACS Publications. (2011). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives.
  • ResearchGate. (n.d.). Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides.
  • CHIMIA. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review.
  • LSU Scholarly Repository. (1999). Electronic effects on the stereoselectivity of epoxidation reactions catalysed by manganese porphyrins.
  • ResearchGate. (n.d.). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives.
  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions.
  • PMC. (n.d.). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products.
  • RSC Publishing. (1969). The Acid-catalysed Ring-opening of Epoxides tn a Largely Nonaqueous Medium.
  • PMC - NIH. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.
  • ACS Publications. (2010). Organocatalytic Stereoselective Epoxidation of Trisubstituted Acrylonitriles. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides.
  • DTIC. (n.d.). Kinetics of Epoxide-Carboxylic Acid Reaction.
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • PMC. (n.d.). Thermochemical Studies of Epoxides and Related Compounds.
  • ACS Publications. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2018). Reaction involving opening of epoxides.
  • Chemspace. (n.d.). Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate.
  • L.S.College, Muzaffarpur. (2020). Ring strain.
  • gsrs. (n.d.). ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE.
  • YouTube. (2021). Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained.
  • OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Echemi. (2025). Ring-Opening Reactions of Epoxides: A Comprehensive Guide.
  • YouTube. (2022). Reactivity of Epoxides.
  • Lumen Learning. (n.d.). 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook.
  • PMC. (2022). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element.
  • NextSDS. (n.d.). ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate.
  • Master Organic Chemistry. (2014). Calculation of Ring Strain In Cycloalkanes.
  • NextSDS. (n.d.). ETHYL 1-OXASPIRO[2.5]OCTANE-2-CARBOXYLATE — Chemical Substance Information.
  • The Good Scents Company. (n.d.). ethyl 5,5,7-trimethyl-1-oxaspirooctane-2-carboxylate, 60234-72-2.
  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • PubChemLite. (n.d.). Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (C10H16O3).

Sources

Validation

mass spectrometry fragmentation pattern of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Analytical Platform Comparison Guide: Mass Spectrometry Profiling of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate Executive Summary & Structural Context Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Platform Comparison Guide: Mass Spectrometry Profiling of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Executive Summary & Structural Context

Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate ( C13​H22​O3​ , exact mass 226.1569 Da) is a highly functionalized spiro-epoxide. Molecules containing the 1-oxaspiro[2.5]octane core are of significant interest in drug development and synthetic chemistry due to their rigid conformational geometry and the inherent reactivity of the strained oxirane ring[1].

When analyzing such complex, sterically hindered spiro-epoxides, researchers must choose the appropriate mass spectrometry (MS) platform. This guide objectively compares Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation and quantification of this specific compound, providing actionable, self-validating protocols for analytical scientists.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

Understanding fragmentation causality is critical for interpreting the mass spectra of spiro-epoxides. Do not merely memorize m/z values; understand the thermodynamic drivers behind bond cleavage.

GC-EI-MS (Hard Ionization at 70 eV): Under standard 70 eV electron impact, the molecular ion [M]+∙ at m/z 226 is typically of low abundance due to the rapid decomposition of the highly strained spiro-epoxide system[2]. The primary fragmentation cascades are driven by:

  • Ester Cleavage: Alpha-cleavage of the ethyl ester group results in the loss of an ethoxy radical ( ∙OCH2​CH3​ , -45 Da) to yield an oxonium ion at m/z 181. A competing inductive cleavage expels the entire carboethoxy radical ( ∙COOCH2​CH3​ , -73 Da), generating a diagnostic spiro-cation at m/z 153.

  • Spiro-Ring Scission: A hallmark of 1-oxaspiro[2.5]octane derivatives is the rupture of the Cspiro​−O and Cspiro​−C bonds[2]. For this 4,7-dimethyl substituted analogue, this decomposition ejects the ester-bearing epoxide fragment, leaving a stable 2,5-dimethylcyclohexanone radical cation at m/z 126.

LC-ESI-MS/MS (Soft Ionization & CID): Electrospray ionization in positive mode, facilitated by acidic mobile phase modifiers, yields a robust protonated molecule [M+H]+ at m/z 227[3]. Collision-Induced Dissociation (CID) of this precursor primarily targets the ester moiety, leading to a neutral loss of ethanol (-46 Da) to form m/z 181, followed by epoxide ring opening.

Fragmentation M Molecular Ion [M]+. m/z 226 LossOEt [M - OEt]+ m/z 181 M->LossOEt - •OCH2CH3 (alpha-cleavage) LossCO2Et [M - CO2Et]+ m/z 153 M->LossCO2Et - •COOCH2CH3 (inductive cleavage) RingOpen Spiro Scission [2,5-dimethylcyclohexanone]+. m/z 126 M->RingOpen Epoxide C-O/C-C bond rupture EsterFrag Ester Fragment m/z 73 M->EsterFrag Charge retention on ester

GC-EI-MS fragmentation pathways of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Analytical ParameterGC-EI-MS PlatformLC-ESI-MS/MS Platform
Ionization Energy 70 eV (Hard Ionization)~3.0 kV (Soft Ionization)
Primary Precursor [M]+∙ (m/z 226, low abundance) [M+H]+ (m/z 227, high abundance)
Diagnostic Fragments m/z 181, 153, 126, 73m/z 181 (neutral loss of EtOH)
Best Analytical Use Case Structural fingerprinting, library matchingHigh-sensitivity quantification (MRM)
Primary Limitations Requires thermal stability (epoxides can degrade)Matrix effects can severely suppress ionization

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every analytical run must include system suitability checks (SSCs) to verify causality and instrument performance.

Protocol A: GC-EI-MS Structural Fingerprinting Causality: Gas chromatography is ideal for volatile esters, but the thermal lability of the spiro-epoxide requires a carefully optimized temperature ramp to prevent on-column degradation before ionization[3].

  • System Suitability (Self-Validation): Inject a highly volatile, stable standard (e.g., decafluorotriphenylphosphine, DFTPP) to validate the 70 eV EI tuning and mass axis calibration prior to sample analysis.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL. Self-Validation: Prepare a solvent blank to run immediately prior to the sample to confirm zero column carryover.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Set the inlet temperature to 250°C with a 10:1 split ratio[3].

  • Temperature Program: Start at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Causality: This rapid ramp minimizes the residence time of the thermally sensitive oxirane ring in the column, preventing artifact formation.

  • Mass Spectrometry: Set the transfer line to 280°C and the ion source to 230°C. Acquire data in full scan mode (m/z 50–400) at 70 eV[3].

Protocol B: LC-ESI-MS/MS Targeted Quantification Causality: Electrospray ionization requires the analyte to be pre-ionized in solution. The addition of formic acid forces the protonation of the epoxide oxygen or the ester carbonyl, ensuring a strong [M+H]+ signal[3].

  • System Suitability (Self-Validation): Spike the sample with a structurally related internal standard (e.g., 1-oxaspiro[2.5]octane-2-carboxamide[1]) at a known concentration. The ratio of analyte to internal standard normalizes any ionization suppression caused by matrix effects.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., Acquity HSS C18, 2.1 x 150 mm) maintained at 40°C.

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as the critical proton donor for positive ion mode.

  • Gradient: 5% B to 95% B over 6 minutes at a flow rate of 0.3 mL/min[3].

  • Mass Spectrometry: Operate in Positive ESI mode. Capillary voltage: 3.0 kV. Source temperature: 110°C[3]. Use Multiple Reaction Monitoring (MRM) tracking the m/z 227 181 transition (Collision Energy: ~15 eV).

Workflow Sample Sample Prep & Internal Standard (Self-Validation) GC GC-EI-MS Platform (Hard Ionization) Sample->GC LC LC-ESI-MS/MS Platform (Soft Ionization) Sample->LC GC_Prep Rapid Temp Ramp (15°C/min) Prevents Epoxide Degradation GC->GC_Prep Volatilization LC_Prep 0.1% Formic Acid Modifier Drives [M+H]+ Formation LC->LC_Prep Solvation GC_Data Full Scan (m/z 50-400) Structural Fingerprinting GC_Prep->GC_Data 70 eV EI LC_Data MRM (m/z 227 -> 181) High-Sensitivity Quant LC_Prep->LC_Data CID (15 eV)

Comparative experimental workflow highlighting causality in MS platform selection.

Conclusion & Recommendations

For researchers tasked with the de novo structural confirmation of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate or its isomeric impurities, GC-EI-MS is the superior platform. The 70 eV hard ionization yields a rich, diagnostic fragmentation pattern (specifically the m/z 126 spiro-scission product) that unambiguously confirms the oxaspiro[2.5]octane core[2].

Conversely, for pharmacokinetic profiling or trace-level quantification in biological matrices, LC-ESI-MS/MS is recommended. The soft ionization preserves the molecular ion, and the targeted MRM transition (m/z 227 181) provides unmatched sensitivity and signal-to-noise ratios, provided that internal standards are rigorously used to validate ionization efficiency.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.2

  • Exploring the potential of Laportea decumana extract compounds as COX-1 and COX-2 inhibitors: An in silico study. PMC / National Institutes of Health (NIH).3

  • 1-Oxaspiro[2.5]octane-2-carboxamide | 24446-47-7. Benchchem.1

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of highly reactive organic intermediates is paramount. Ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate is a complex, sterically hindered spi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of highly reactive organic intermediates is paramount. Ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate is a complex, sterically hindered spiro-epoxide. Disposing of this compound directly into standard organic waste streams poses a severe safety risk due to the potential for uncontrolled, exothermic ring-opening reactions.

This guide provides a self-validating, field-proven protocol for the chemical quenching and safe logistical disposal of this specific oxaspiro compound.

Hazard Assessment & Mechanistic Causality

The primary hazard of Ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate lies in its oxirane (epoxide) ring . Epoxides are highly strained, three-membered rings that act as potent electrophiles and alkylating agents[2].

The Causality of the Hazard: If this unquenched epoxide is poured into a mixed organic waste carboy, it will eventually encounter trace nucleophiles (such as amines, water, or alcohols) or catalytic acids/bases[3]. This triggers an uncontrolled nucleophilic attack on the oxirane ring. Because ring-opening relieves massive angle strain, the reaction is highly exothermic. In a sealed waste container, this thermal runaway can cause solvent boiling, rapid overpressurization, and potentially explosive container failure.

To mitigate this, the chemical must be preemptively hydrolyzed into a stable, non-reactive diol via a base-catalyzed quenching protocol before it ever enters the waste stream[4].

Quantitative Data & Operational Parameters

The following tables summarize the chemical profile and the strict stoichiometric parameters required for a safe, controlled quench.

Table 1: Physicochemical & Hazard Profile

Parameter Value / Description
Chemical Name Ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate
CAS Number 1561041-62-0[5]
Reactive Moiety Oxirane (Epoxide) / Ethyl Ester
Primary Hazards Alkylating agent, Irritant, Exothermic polymerization risk[2]

| Incompatibilities | Strong acids, bases, amines, oxidizers[3] |

Table 2: Quenching Reaction Parameters

Parameter Target Specification Causality
Waste Epoxide Mass < 50 g per batch Prevents uncontrollable thermal runaway during the quench.
Co-solvent (Isopropanol) 5 mL per 1 g of waste Ensures a homogenous reaction phase for the lipophilic ester.
Quenching Agent 1M NaOH (aq) Provides the hydroxide nucleophile required for ring-opening[4].
Stoichiometry 2.5 equivalents of NaOH Drives the hydrolysis reaction to absolute completion.
Reaction Time 12 - 24 hours Accounts for the severe steric hindrance of the spiro-center.

| Final pH Target | 6.0 - 8.0 | Renders the final waste chemically inert and safe for EHS pickup[4]. |

Self-Validating Quenching Protocol

This protocol utilizes base-catalyzed hydrolysis to deactivate the epoxide. It is designed as a self-validating system : the reaction is only considered complete when thermal generation ceases and the pH is successfully stabilized.

Phase 1: Preparation and Containment

  • Conduct all operations inside a certified chemical fume hood with the sash lowered to protect against potential splashing or vapor release.

  • Don appropriate PPE: flame-resistant lab coat, safety goggles, and chemical-resistant gloves (butyl rubber or polyvinyl alcohol are preferred over standard nitrile for prolonged epoxide handling)[4].

  • Clear the workspace of incompatible materials, particularly concentrated acids, amines, and strong oxidizers[3].

Phase 2: Solvation and Hydrolysis (The Quench)

  • Weigh the waste Ethyl 4,7-dimethyl-1-oxaspiro[1]octane-2-carboxylate. Do not exceed 50 g per batch.

  • Transfer the waste to a round-bottom flask equipped with a magnetic stir bar.

  • Add isopropanol (5 mL per gram of waste) and stir until the epoxide is fully dissolved.

    • Causality: This highly lipophilic spiro-ester will not mix with aqueous base. The isopropanol co-solvent bridges the phase gap, preventing a delayed, violent reaction that occurs when biphasic layers suddenly mix.

  • Place the flask in an ice-water bath (0 °C).

  • Slowly add 1M NaOH (2.5 molar equivalents) dropwise using an addition funnel.

    • Causality: The hydroxide ion attacks the oxirane ring, forming a diol. Slow addition over ice absorbs the exothermic heat of the ring-opening, preventing solvent boil-off[4].

  • Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 to 24 hours.

    • Causality: The spiro-fusion creates significant steric bulk around the oxirane ring, drastically slowing the nucleophilic attack compared to terminal epoxides. Extended stirring ensures complete deactivation.

Phase 3: Validation and Neutralization

  • Validation Step: Verify that the mixture has returned to ambient room temperature and is no longer generating heat. (Best practice: Verify the disappearance of the epoxide via TLC).

  • Re-apply the ice bath to control the heat of neutralization.

  • Slowly add 1M HCl dropwise while monitoring continuously with a pH meter or pH paper.

  • Stop the addition when the pH stabilizes between 6.0 and 8.0[4].

    • Causality: Highly basic waste is strictly regulated and can react with other waste streams. Neutralizing the solution ensures the final diol mixture is chemically inert and safe for standard disposal.

Logistical & Waste Segregation Plan

Once the chemical has been quenched and neutralized, it must be properly segregated to comply with Environmental Health and Safety (EHS) regulations.

  • Transfer the neutralized, room-temperature mixture to a designated, leak-proof hazardous waste container[2].

  • Labeling: Label the container accurately as: "Non-Reactive Aqueous/Organic Waste (Contains Isopropanol, NaCl, and hydrolyzed oxaspiro diol derivatives)."

    • Causality: Do NOT label the container with the original epoxide name without explicitly noting that it has been quenched. Proper labeling prevents EHS personnel from treating the container as an active reactive hazard, which dictates different storage and transport protocols[6].

  • Store the container in a secondary containment bin away from direct sunlight and incompatible materials.

  • Submit a routine waste pickup request to your institution's EHS department for final incineration[2].

Disposal Workflow Visualization

EpoxideQuenching Step1 1. Isolation Fume Hood & PPE Setup Step2 2. Solvation Dissolve in Isopropanol Step1->Step2 Step3 3. Ring-Opening Slow addition of 1M NaOH Step2->Step3 Step4 4. Validation Monitor Temp & TLC Step3->Step4 Step5 5. Neutralization Add 1M HCl to pH 6-8 Step4->Step5 Step6 6. Segregation Transfer to Aqueous Waste Step5->Step6

Workflow for the safe base-catalyzed quenching and disposal of reactive oxaspiro compounds.

Sources

Handling

Personal protective equipment for handling Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

This guide provides essential safety and handling protocols for Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, a compound whose specific toxicological properties are not extensively documented. In the absence of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, a compound whose specific toxicological properties are not extensively documented. In the absence of comprehensive data, this document establishes a robust safety framework by analyzing the compound's constituent functional groups—a spiro-epoxide and an ethyl ester—and applying established best practices for handling these classes of chemicals. The primary directive is to treat this substance with the caution afforded to a potential skin/eye irritant, sensitizer, and reactive chemical.

Hazard Analysis: A Proactive Approach Based on Chemical Structure

The core principle of this guide is proactive risk mitigation. The molecular structure of Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate contains two key functional groups that dictate its potential hazards and, consequently, the required personal protective equipment (PPE).

  • The Epoxide Ring: Epoxides are a class of cyclic ethers containing a strained three-membered ring. This ring strain makes them susceptible to ring-opening reactions, a reactivity that extends to biological systems. They are recognized as potential alkylating agents that can react with nucleophilic sites on proteins and DNA. This reactivity is the mechanistic basis for their classification as potential skin and respiratory sensitizers, irritants, and, in some cases, mutagens.[1][2] Therefore, preventing skin contact and inhalation is of paramount importance.

  • The Ethyl Ester: Esters can cause irritation to the skin and eyes upon direct contact.[3] While generally less hazardous than epoxides, prolonged or repeated exposure can lead to dermatitis. Furthermore, certain solvents and chemicals, including esters, can permeate standard laboratory gloves over time, necessitating the selection of appropriate glove materials.[4][5]

Given these structural alerts, all handling procedures must be designed to minimize direct contact, inhalation, and accidental ingestion.

The Hierarchy of Controls: Engineering Safety Before Relying on PPE

Personal Protective Equipment is the final and critical barrier between a researcher and a chemical hazard. However, it should never be the sole method of protection. A comprehensive safety strategy, known as the Hierarchy of Controls, must be implemented first.

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, the mandatory engineering control is a certified chemical fume hood . All procedures that may generate aerosols or vapors—including weighing, transfers, and the setup of reactions—must be performed within a fume hood.

  • Administrative Controls: These are procedural changes to improve safety. This includes developing Standard Operating Procedures (SOPs), providing thorough training on the specific hazards, and ensuring clear labeling of all containers.[6][7][8]

  • Personal Protective Equipment (PPE): The equipment detailed in this guide is to be used in conjunction with the engineering and administrative controls mentioned above.

Task-Specific PPE Recommendations

The level of PPE required is directly proportional to the risk of exposure, which varies with the scale and nature of the procedure. The following table provides a clear, task-based guide for selecting the appropriate level of protection.

Task / ScaleMinimum Eye/Face ProtectionMinimum Hand ProtectionMinimum Body ProtectionRespiratory Protection
Storage & Transport (Closed Containers) Safety Glasses with Side ShieldsSingle Nitrile GlovesStandard Lab CoatNot Required
Weighing & Aliquoting (<5 g) Chemical Splash GogglesDouble-gloved NitrileStandard Lab CoatMandatory: Perform in Chemical Fume Hood
Solution Preparation & Transfers Chemical Splash GogglesDouble-gloved Nitrile or Butyl Rubber GlovesStandard Lab CoatMandatory: Perform in Chemical Fume Hood
Running Reactions & Workups (>5 g) Chemical Splash Goggles & Face ShieldButyl Rubber Gloves over Nitrile GlovesChemical-Resistant Apron over Lab CoatMandatory: Perform in Chemical Fume Hood
Handling Spills Chemical Splash Goggles & Face ShieldHeavy-duty Butyl Rubber GlovesChemical-Resistant Coveralls (e.g., Tyvek)Air-Purifying Respirator with Organic Vapor Cartridge

Detailed PPE Protocols and Procedures

Simply wearing PPE is insufficient; it must be selected and used correctly to provide effective protection.

Hand Protection: A Two-Layer Defense

Due to the compound's epoxide and ester functionalities, a robust glove strategy is essential.

  • Nitrile Gloves: These provide excellent general protection against incidental contact and splashes.[4][9][10] They are suitable for low-risk operations as the inner or outer glove in a double-gloving system.

  • Butyl Rubber Gloves: This material offers superior resistance to permeation by esters and ketones.[4][5] For any task involving more than incidental contact or larger volumes, butyl rubber gloves are highly recommended.

  • Double-Gloving Protocol: Wearing two pairs of gloves significantly reduces the risk of exposure should the outer glove be compromised.[10][11] A common and effective practice is to wear a pair of nitrile gloves as a base layer with a second pair of nitrile or, preferably, butyl rubber gloves over them. This also allows for the safe removal of the contaminated outer glove without touching the skin.[11]

Eye and Face Protection: Shielding from Splashes
  • Chemical Splash Goggles: Standard safety glasses are inadequate. Goggles that form a seal around the eyes are required to protect against liquid splashes from all angles.[10][12]

  • Face Shields: A face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as when transferring large volumes of liquids or working with reactions under pressure.[10][11]

Step-by-Step Donning and Doffing of PPE

The order of putting on and, critically, taking off PPE is designed to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Put on the inner pair of nitrile gloves.

  • Don the lab coat or chemical-resistant apron/coveralls.

  • Put on the outer pair of gloves (nitrile or butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.

  • Put on chemical splash goggles and, if required, the face shield.

Doffing (Taking Off) Sequence (Assume you are exiting the lab or have finished the procedure):

  • Decontaminate (if possible): If the outer gloves are visibly contaminated, wipe them down with an appropriate solvent in the fume hood.

  • Remove Outer Gloves: Using one gloved hand, pinch the cuff of the other glove and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the now-bare hand under the cuff of the remaining glove and peel it off, encasing the first glove inside the second. Dispose of them immediately in the designated hazardous waste container.

  • Remove Face Shield/Goggles: Handle by the head strap, avoiding touching the front surface.

  • Remove Lab Coat/Apron: Unfasten the coat, then shrug it forward, touching only the inside. Turn it inside out as you remove it and place it in the designated area for lab laundry or disposal.

  • Remove Inner Gloves: Follow the same procedure as in step 2.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Emergency Procedures and Disposal

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Spill & Waste Disposal:

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place the material in a sealed, labeled container for hazardous waste disposal.

  • Contaminated PPE: All disposable PPE (gloves, coveralls) used while handling this compound must be disposed of as hazardous chemical waste. Do not discard in the regular trash.

  • Chemical Waste: Unused material and reaction waste must be collected in a clearly labeled, sealed container and disposed of according to your institution's hazardous waste management guidelines.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned laboratory task.

PPE_Selection_Workflow start_node Start Task Assessment decision_node decision_node start_node->decision_node Analyze Task ppe_low PPE Level 1: - Lab Coat - Safety Glasses - Single Nitrile Gloves decision_node->ppe_low  Storage or Transport  (Closed Containers) ppe_medium PPE Level 2: - Lab Coat - Chemical Goggles - Double Nitrile Gloves decision_node->ppe_medium  Small Scale (<5g)  Low Splash Potential ppe_high PPE Level 3: - Chem-Resistant Apron - Goggles + Face Shield - Butyl over Nitrile Gloves decision_node->ppe_high  Large Scale (>5g)  High Splash Potential eng_control All work involving open containers MUST be in a Certified Chemical Fume Hood ppe_medium->eng_control ppe_high->eng_control

Caption: PPE Selection Decision Tree based on task-specific risk assessment.

References

  • WEST SYSTEM. (n.d.). Preventing Overexposure. Retrieved from [Link]

  • International Enviroguard. (2022, July 11). How to Safely Work with Epoxy Coatings. Retrieved from [Link]

  • Vista Resin. (n.d.). Correct PPE When Using Epoxy Art Resin!. Retrieved from [Link]

  • MIT. (n.d.). PPE tips for working with corrosives and skin sensitizers. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Entropy Resins. (2024, May 22). Epoxy Safety 101: Choosing the Safety Equipment. Retrieved from [Link]

  • Health and Safety Executive for Northern Ireland. (n.d.). European Chemicals Agency (ECHA) Useful Links. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance in a Nutshell. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • European Chemicals Agency. (2012, November 28). Updated Guidance published – Qualitative Risk Characterisation for Human Health. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • European Chemicals Agency. (2016, February). Guidance on information requirements and Chemical Safety Assessment Chapter R.16. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Key Points for Chemical Safety Assessment in REACH (Draft). Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • NOVA Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • SC Johnson Professional. (2025, March 24). Safety Data Sheet According to Occupational Safety and Health Regulations. Retrieved from [Link]

  • The University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Pharos. (n.d.). Ethyl 1-oxaspiro(2.5)octane-2-carboxylate. Retrieved from [Link]

  • Kumar, A., et al. (2022). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. Scientific Reports. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. Retrieved from [Link]

  • Autech. (n.d.). MSDS of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate;hemi(oxalic acid). Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL 1-OXASPIRO[2.5]OCTANE-2-CARBOXYLATE — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanebutanoic acid, γ-oxo-, ethyl ester. Retrieved from [Link]

  • Gougeon Brothers Inc. (n.d.). Epoxy Safety. Retrieved from [Link]

  • Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Spiro[5.7]trideca-1,4-dien-3-one. Retrieved from [Link]

Sources

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